N-Benzyl-3-cyanoazetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzylazetidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARBUNVUNGRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600247 | |
| Record name | 1-Benzylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94985-26-9 | |
| Record name | 1-Benzylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyl-3-cyanoazetidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-3-cyanoazetidine is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The presence of the strained four-membered azetidine ring, a benzyl group, and a cyano moiety imparts a unique combination of structural rigidity, chemical reactivity, and potential for diverse functionalization. This document provides an in-depth overview of the known and predicted chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity profile. This guide is intended to serve as a valuable resource for researchers utilizing this compound in the design and development of novel therapeutic agents.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-benzylazetidine-3-carbonitrile | PubChem[1] |
| Synonyms | This compound, 1-(Phenylmethyl)-3-azetidinecarbonitrile | Caming Pharmaceutical Ltd[2] |
| CAS Number | 94985-26-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |
| Molecular Weight | 172.23 g/mol | Caming Pharmaceutical Ltd[2] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Purity | 95-98% | NovaChemistry[3] |
| Boiling Point | 296.1 °C at 760 mmHg (Predicted) | - |
| Melting Point | Not available | - |
| Solubility | Not available (likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate) | - |
| XLogP3-AA | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 27.1 Ų | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published as a standalone procedure. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of the precursor, 1-benzylazetidin-3-ol, followed by a dehydration reaction to form the nitrile.
Experimental Workflow for the Synthesis of this compound
Step 1: Synthesis of 1-benzylazetidin-3-ol[4]
This procedure is adapted from a published green synthesis method.[4]
-
Reaction Setup: To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature between 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 16 hours.
-
Workup: Upon completion, isolate the crude product by filtration and wash with water (60 mL). Dry the product in vacuo.
-
Cyclization: Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
-
Reflux: Heat the mixture to 80-90 °C and stir under reflux for 16 hours.
-
Isolation: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.
Step 2: Synthesis of this compound (Proposed)
This proposed step is based on the general principle of converting a primary amide to a nitrile via dehydration.[5] The intermediate amide, 1-benzylazetidine-3-carboxamide, would first need to be synthesized from 1-benzylazetidin-3-ol, for instance, through oxidation to the carboxylic acid followed by amidation.
-
Amide Formation (Hypothetical): Convert 1-benzylazetidin-3-ol to the corresponding 1-benzylazetidine-3-carboxamide. This can be achieved through a two-step process: oxidation of the alcohol to a carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.
-
Dehydration: To a solution of 1-benzylazetidine-3-carboxamide in a suitable anhydrous solvent (e.g., 1,4-dioxane), add a dehydrating agent such as trifluoroacetic anhydride in the presence of a base like pyridine.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectral Properties (Predicted)
No experimentally determined spectra for this compound are publicly available. The following predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Typical range for monosubstituted benzene ring protons. |
| Benzylic (CH₂) | ~3.6 | Singlet | Methylene protons adjacent to the nitrogen and the phenyl group. |
| Azetidine (CH₂) | 3.2-3.8 | Multiplet | Protons on the azetidine ring, likely complex due to diastereotopicity. |
| Azetidine (CH) | 3.0-3.5 | Multiplet | Methine proton of the azetidine ring adjacent to the cyano group. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (ipso-C) | 135-140 | Quaternary carbon of the benzene ring attached to the benzylic methylene. |
| Aromatic (ortho, meta, para-C) | 127-130 | Aromatic carbons. |
| Benzylic (CH₂) | 55-65 | Benzylic carbon attached to the azetidine nitrogen. |
| Azetidine (CH₂) | 50-60 | Azetidine ring carbons. |
| Azetidine (CH) | 25-35 | Azetidine ring carbon attached to the cyano group. |
| Nitrile (C≡N) | 115-125 | Carbon of the cyano group.[6] |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Bands in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Other fragments would arise from the fragmentation of the azetidine ring.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the strained azetidine ring, the benzyl group, and the cyano group.
Azetidine Ring Reactivity
The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.
-
Acid Stability: The azetidine nitrogen is basic and can be protonated under acidic conditions. This protonation further activates the ring towards nucleophilic attack, leading to ring cleavage.[7][8] It is therefore recommended to handle this compound under neutral or basic conditions to maintain its structural integrity.
-
Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the azetidine ring, resulting in ring opening. The regioselectivity of this attack can be influenced by steric and electronic factors.
Cyano Group Reactivity
The cyano group is a versatile functional handle that can undergo a variety of chemical transformations.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[9] This provides a route to synthesize 1-benzylazetidine-3-carboxylic acid or its corresponding amide.
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield 1-benzyl-3-(aminomethyl)azetidine, a potentially valuable building block.
N-Benzyl Group Reactivity
The N-benzyl group is a common protecting group for amines and can be removed under specific conditions.
-
Hydrogenolysis: The benzyl group can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). This would yield 3-cyanoazetidine.[10] However, care must be taken as the nitrile group may also be susceptible to reduction under these conditions.
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse potential for chemical modification. Its properties are largely inferred from the well-established chemistry of its constituent functional groups. The strained azetidine ring offers a unique scaffold but also necessitates careful handling to avoid unwanted ring-opening reactions. The cyano and benzyl groups provide versatile handles for further synthetic transformations, making this compound a promising starting point for the development of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific physical and chemical properties of this compound will undoubtedly contribute to its broader utility in the scientific community.
References
- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caming.com [caming.com]
- 3. This compound, CasNo.94985-26-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
The Structural Elucidation of 1-Benzylazetidine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-benzylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, predicted spectroscopic properties, and potential biological relevance, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Molecular Structure
1-Benzylazetidine-3-carbonitrile possesses a strained four-membered azetidine ring substituted with a benzyl group on the nitrogen atom and a nitrile group at the 3-position.
Molecular Formula: C₁₁H₁₂N₂[1]
IUPAC Name: 1-benzylazetidine-3-carbonitrile[1]
CAS Number: 94985-26-9[1]
Caption: Chemical structure of 1-benzylazetidine-3-carbonitrile.
Synthesis
A plausible synthetic route to 1-benzylazetidine-3-carbonitrile starts from the commercially available 1-benzylazetidin-3-ol. The synthesis involves a two-step process: mesylation of the hydroxyl group followed by nucleophilic substitution with a cyanide salt.
Caption: Synthetic workflow for 1-benzylazetidine-3-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3-(methylsulfonyloxy)azetidine
To a solution of 1-benzylazetidin-3-ol (5.0 g) in dichloromethane (40 ml), triethylamine (6 ml) and methanesulfonyl chloride (3.52 g) are added. The mixture is stirred for 18 hours. After filtration, the solvent is evaporated under reduced pressure. The resulting residue is purified by chromatography on silica gel using isopropanol in dichloromethane as the eluent to yield the mesylate of 1-benzylazetidin-3-ol.[2]
Step 2: Synthesis of 1-Benzylazetidine-3-carbonitrile
A mixture of 1-benzyl-3-(methylsulfonyloxy)azetidine (1.7 g) and sodium cyanide (1.2 g) in a solution of water (1 ml) and dimethylformamide (20 ml) is stirred at 60°C for 16 hours.[2] The reaction mixture is then processed to isolate the final product, 1-benzylazetidine-3-carbonitrile.
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectroscopic data, the following tables present predicted values based on standard spectroscopic principles and data from analogous structures. These values should be considered as estimations and require experimental verification.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | m | 5H | Aromatic protons (Phenyl) |
| ~ 3.70 | s | 2H | CH₂ (Benzyl) |
| ~ 3.60 - 3.50 | m | 2H | CH₂ (Azetidine, positions 2 & 4) |
| ~ 3.40 - 3.30 | m | 2H | CH₂ (Azetidine, positions 2 & 4) |
| ~ 3.20 - 3.10 | m | 1H | CH (Azetidine, position 3) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Quaternary C (Phenyl, attached to CH₂) |
| ~ 129 | CH (Phenyl) |
| ~ 128 | CH (Phenyl) |
| ~ 127 | CH (Phenyl) |
| ~ 120 | CN (Nitrile) |
| ~ 60 | CH₂ (Benzyl) |
| ~ 55 | CH₂ (Azetidine, positions 2 & 4) |
| ~ 25 | CH (Azetidine, position 3) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2240 | Medium | C≡N stretch (Nitrile) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~ 1120 | Strong | C-N stretch |
Mass Spectrometry
| m/z | Interpretation |
| 172.10 | [M]⁺ (Molecular Ion) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 81.05 | [M - C₇H₇]⁺ (Loss of benzyl group) |
Structure Elucidation Workflow
The elucidation of the structure of 1-benzylazetidine-3-carbonitrile would follow a logical workflow integrating data from various analytical techniques.
Caption: Logical workflow for the structural elucidation of 1-benzylazetidine-3-carbonitrile.
Potential Biological Relevance & Signaling Pathways
While specific biological data for 1-benzylazetidine-3-carbonitrile is not extensively documented, the substituted azetidine scaffold is a recognized pharmacophore in drug discovery. Azetidine derivatives have been investigated for a variety of biological activities, including as inhibitors of enzymes and modulators of G-protein coupled receptors.
One area of significant interest is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer. Some azetidine-containing molecules have been developed as inhibitors of JAKs, thereby modulating downstream STAT phosphorylation and subsequent gene transcription. For instance, Baricitinib, an inhibitor of JAK1 and JAK2, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety.[3]
Caption: Potential modulation of the JAK-STAT signaling pathway by an azetidine-based inhibitor.
Furthermore, substituted azetidines have been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting mycolic acid biosynthesis. This highlights the potential for this chemical class to address infectious diseases.
Conclusion
1-Benzylazetidine-3-carbonitrile is a synthetically accessible molecule with a scaffold of known importance in medicinal chemistry. While experimental spectroscopic data remains to be fully publicly documented, this guide provides a robust framework for its synthesis, characterization, and potential biological investigation. The predicted spectroscopic data and the outlined structure elucidation workflow offer valuable guidance for researchers working with this and related compounds. Further investigation into its biological activity, particularly in the context of JAK-STAT signaling and other pathways modulated by azetidine derivatives, is warranted to fully explore its therapeutic potential.
References
- 1. N-Benzyl-3-cyanoazetidine | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl-3-cyanoazetidine: A Technical Guide for Chemical and Pharmaceutical Development
CAS Number: 94985-26-9 Molecular Formula: C₁₁H₁₂N₂ IUPAC Name: 1-benzylazetidine-3-carbonitrile
This technical guide provides a comprehensive overview of N-Benzyl-3-cyanoazetidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a probable synthetic route based on established methodologies and presents computed physicochemical and spectroscopic data. The guide also explores the potential applications of this molecule within the broader context of medicinal chemistry, drawing parallels with other structurally related azetidine derivatives.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is primarily based on computational models. The following tables summarize these key properties.[1]
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 172.23 g/mol |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 172.100048 g/mol |
| Monoisotopic Mass | 172.100048 g/mol |
| Topological Polar Surface Area | 27.0 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 195 |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Predicted chemical shifts (ppm): Aromatic protons (benzyl group): ~7.2-7.4; Benzylic protons (-CH₂-Ph): ~3.6; Azetidine ring protons: ~3.0-3.8; Proton at C3: ~3.5. |
| ¹³C NMR | Predicted chemical shifts (ppm): Aromatic carbons: ~127-138; Benzylic carbon (-CH₂-Ph): ~60; Azetidine ring carbons: ~50-60; Cyano carbon (-CN): ~120; Carbon at C3: ~20. |
| FT-IR | Predicted characteristic vibrational frequencies (cm⁻¹): C≡N stretch: ~2240 (weak to medium); C-H stretch (aromatic): ~3030; C-H stretch (aliphatic): ~2850-2950; C=C stretch (aromatic): ~1450-1600. |
| Mass Spec | Predicted m/z: [M]+: 172.10; [M+H]+: 173.11. A prominent fragment would likely be the tropylium ion at m/z 91 resulting from the loss of the azetidine-3-carbonitrile moiety. |
Synthesis and Experimental Protocols
The proposed synthetic pathway involves the conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt.
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-benzyl-3-(methylsulfonyloxy)azetidine (Intermediate)
-
To a solution of N-benzyl-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-benzyl-3-(methylsulfonyloxy)azetidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an alkali metal cyanide, for example, sodium cyanide (1.5 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Role in Medicinal Chemistry and Drug Development
The azetidine scaffold is a "privileged" structural motif in medicinal chemistry.[2][3] Its rigid, four-membered ring system can impart favorable pharmacological properties to a molecule, including improved metabolic stability and binding affinity to biological targets.[2][3] The incorporation of an azetidine ring can serve as a conformational constraint, locking a molecule into a bioactive conformation.
The N-benzyl group is also a common feature in pharmacologically active compounds, often contributing to hydrophobic interactions with target proteins. The cyano group can act as a hydrogen bond acceptor or be used as a synthetic handle for further molecular elaboration.
While there is no specific biological activity reported for this compound, its structural components suggest potential as a building block for the synthesis of more complex molecules with a range of therapeutic applications. Derivatives of 3-cyanoazetidine could potentially be explored as inhibitors of enzymes where the cyano group can interact with the active site, or as precursors to other functional groups like carboxylic acids or amines.
Caption: Structural features of this compound and their relevance in drug design.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. While specific experimental data for this compound is limited, its synthesis can likely be achieved through a two-step process from N-benzyl-3-hydroxyazetidine. The presence of the azetidine ring, N-benzyl group, and cyano functionality makes it an attractive scaffold for medicinal chemists to explore in the design of new bioactive molecules. Further research is warranted to fully characterize this compound and elucidate its potential pharmacological profile.
References
- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzylazetidine | C10H13N | CID 562741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of N-Benzyl-3-cyanoazetidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzyl-3-cyanoazetidine, also known as 1-benzylazetidine-3-carbonitrile, is a heterocyclic organic compound featuring a strained four-membered azetidine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the unique three-dimensional structure and favorable physicochemical properties conferred by the azetidine moiety. Azetidines are increasingly utilized as bioisosteric replacements for more common saturated heterocycles like piperidines and pyrrolidines, often leading to improved metabolic stability, solubility, and lipophilicity of drug candidates. The presence of a nitrile group and a benzyl protecting group offers versatile handles for further synthetic modifications, positioning this compound as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical identifiers and computed properties for this compound. Experimental data for properties such as melting point and solubility are not widely reported in publicly available literature; therefore, many of the listed properties are computationally derived.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-benzylazetidine-3-carbonitrile | PubChem[1] |
| CAS Number | 94985-26-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |
| SMILES | C1C(CN1CC2=CC=CC=C2)C#N | PubChem[1] |
| InChIKey | JWARBUNVUNGRQE-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Molecular Weight | 172.23 g/mol | --- | Caming Pharmaceutical Ltd[2] |
| Exact Mass | 172.100048391 Da | Computed | PubChem[1] |
| Boiling Point | 296.1 ± 33.0 °C | at 760 mmHg (Predicted) | Delta Chemical[3] |
| Density | 1.1 ± 0.1 g/cm³ | (Predicted) | Delta Chemical[3] |
| XLogP3-AA | 1.1 | Computed | PubChem[1] |
| Topological Polar Surface Area | 27 Ų | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 2 | Computed | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established methodologies for the synthesis of substituted azetidines, a plausible synthetic route and standard analytical procedures are outlined below.
Protocol 1: Proposed Synthesis of this compound
A common route to 3-substituted azetidines involves the functionalization of a suitable precursor like 1-benzylazetidin-3-ol. The synthesis can be envisioned as a two-step process involving oxidation followed by cyanation.
Step 1: Oxidation of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-one
-
To a solution of 1-benzylazetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a mild oxidizing agent like Dess-Martin periodinane (1.2 eq) at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 1-benzylazetidin-3-one, which can be purified by column chromatography on silica gel.
Step 2: Cyanation of 1-Benzylazetidin-3-one
-
To a solution of 1-benzylazetidin-3-one (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide (KCN, 1.5 eq).
-
Cool the mixture to 0 °C and slowly add an acid, such as hydrochloric acid, to generate HCN in situ.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.[4]
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (0.1% Trifluoroacetic acid in acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[4]
2. Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight.[5]
-
Expected m/z: ~173.11 for [C₁₁H₁₂N₂ + H]⁺.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons, and the protons of the azetidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon environments, including the nitrile carbon, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the azetidine ring.
4. Infrared (IR) Spectroscopy for Functional Group Identification:
-
Expected Absorptions: The IR spectrum should display a sharp, medium-intensity absorption band around 2240 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration.[6] Other expected signals include C-H stretches for the aromatic and aliphatic portions of the molecule.[7]
Visualized Workflows and Relationships
The following diagrams illustrate the proposed synthesis, analytical workflow, and a conceptual application of this compound in drug discovery.
References
- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sub-Doppler infrared spectroscopy of resonance-stabilized hydrocarbon intermediates: ν3/ν4 CH stretch modes and CH2 internal rotor dynamics of benzyl radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
N-Benzyl-3-cyanoazetidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of N-Benzyl-3-cyanoazetidine, alongside a representative experimental workflow for its synthesis and analysis. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Core Physicochemical Data
This compound is a substituted azetidine derivative. Its fundamental molecular properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| IUPAC Name | 1-benzylazetidine-3-carbonitrile | [1] |
| CAS Number | 94985-26-9 | [2] |
Hypothetical Experimental Protocols
While specific proprietary synthesis methods may vary, the following protocols represent plausible, standard laboratory procedures for the synthesis and analysis of this compound and related compounds. These are provided for illustrative purposes.
Synthesis of 1-Benzylazetidine-3-carbonitrile: A Representative Two-Step Procedure
This hypothetical protocol involves the N-benzylation of a pre-existing azetidine ring followed by conversion of a hydroxyl group to a nitrile.
Step 1: Synthesis of 1-Benzylazetidin-3-ol
-
Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base like triethylamine or diisopropylethylamine (2.5 equivalents) at room temperature.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzylazetidin-3-ol.
Step 2: Conversion to 1-Benzylazetidine-3-carbonitrile
-
Activation of Hydroxyl Group: Dissolve 1-benzylazetidin-3-ol (1 equivalent) in a dry, aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a sulfonylating agent such as methanesulfonyl chloride or tosyl chloride (1.2 equivalents), followed by a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Nucleophilic Substitution: Once the activation is complete (as monitored by TLC), add a cyanide source, such as sodium cyanide or potassium cyanide (1.5 equivalents), potentially with a phase-transfer catalyst in a polar aprotic solvent like DMSO.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary, monitoring for the formation of the desired nitrile product.
-
Purification: After completion, perform an aqueous work-up, extract the product into an organic solvent, and purify using column chromatography to obtain this compound.
Analytical Verification Protocol
Product identity and purity can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid).
-
Analysis: A small aliquot of the purified product is diluted and injected to assess its purity by observing the peak area.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) mass spectrometry.
-
Analysis: The sample is introduced into the mass spectrometer to confirm the molecular weight. The expected molecular ion peak for this compound would be [M+H]⁺ at m/z 173.23.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.
References
Navigating the Solubility Landscape of 1-Benzylazetidine-3-carbonitrile: A Technical Guide
For Immediate Release
A comprehensive technical guide offering a predictive analysis and detailed experimental protocols for determining the solubility of 1-benzylazetidine-3-carbonitrile, a key building block for researchers, scientists, and drug development professionals. This document addresses the current information gap in the public domain regarding the quantitative solubility data of this compound.
Due to the absence of publicly available experimental data on the solubility of 1-benzylazetidine-3-carbonitrile, this guide provides a robust framework for its empirical determination. The following sections detail a qualitative solubility prediction based on its molecular structure and a comprehensive experimental workflow for researchers to ascertain precise solubility data.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of 1-benzylazetidine-3-carbonitrile possesses distinct features that influence its polarity and, consequently, its solubility in various solvents.
The molecule incorporates a polar azetidine ring and a nitrile group, which can participate in hydrogen bonding as an acceptor. Conversely, the non-polar benzyl group contributes to its lipophilic character. This amphiphilic nature suggests a nuanced solubility profile.
Based on these structural characteristics, a qualitative prediction of its solubility is presented in the table below.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate to Low | The polar functional groups (azetidine and nitrile) may interact with protic solvents like water and ethanol, but the non-polar benzyl group is expected to limit solubility. |
| Polar Aprotic | High | Solvents such as DMSO and DMF are anticipated to be effective due to their ability to solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the non-polar benzyl group. |
| Non-Polar | Moderate to High | The presence of the significant non-polar benzyl group suggests good solubility in non-polar solvents like toluene and hexane. |
Experimental Protocol for Solubility Determination
To establish a definitive, quantitative solubility profile for 1-benzylazetidine-3-carbonitrile, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of a novel organic compound.
Materials and Equipment:
-
1-benzylazetidine-3-carbonitrile (solid)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1-benzylazetidine-3-carbonitrile and add it to a known volume of the selected solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 1-benzylazetidine-3-carbonitrile in the diluted sample using a validated HPLC method.
-
-
Data Interpretation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-benzylazetidine-3-carbonitrile.
This technical guide provides a foundational understanding and a practical framework for investigating the solubility of 1-benzylazetidine-3-carbonitrile. The successful execution of the outlined experimental protocol will yield crucial data for its application in research and development.
An In-depth Technical Guide to the Spectral Data of N-Benzyl-3-cyanoazetidine
This technical guide provides a comprehensive overview of the spectral data for N-Benzyl-3-cyanoazetidine, tailored for researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental methodologies for its synthesis and characterization.
Predicted Spectral Data
Due to the limited availability of experimentally derived spectral data in public databases, the following tables summarize the predicted spectral characteristics for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.70 | Singlet | 2H | Benzyl CH₂ |
| ~ 3.60 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |
| ~ 3.40 | Triplet | 2H | Azetidine CH₂ (adjacent to CH-CN) |
| ~ 3.30 | Multiplet | 1H | Azetidine CH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 138 | Quaternary | Aromatic C (ipso) |
| ~ 129 | Tertiary | Aromatic CH |
| ~ 128 | Tertiary | Aromatic CH |
| ~ 127 | Tertiary | Aromatic CH |
| ~ 118 | Quaternary | Cyano C≡N |
| ~ 62 | Secondary | Benzyl CH₂ |
| ~ 58 | Secondary | Azetidine CH₂ (x2) |
| ~ 25 | Tertiary | Azetidine CH |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3060 - 3030 | Medium | Aromatic C-H | Stretching |
| ~ 2960 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~ 2250 | Sharp, Medium | Nitrile (C≡N) | Stretching[1][2][3] |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C | Stretching |
| ~ 1350 - 1000 | Medium | C-N | Stretching |
| ~ 740, 700 | Strong | Aromatic C-H | Out-of-plane Bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 172 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Benzyl Cation/Tropylium Ion)[4] |
| 81 | Moderate | [M - C₇H₇]⁺ |
| 77 | Low | [C₆H₅]⁺ (Phenyl Cation) |
Experimental Protocols
The following are detailed, plausible methodologies for the synthesis and spectral analysis of this compound.
2.1 Synthesis of this compound
This procedure is adapted from general methods for the N-alkylation of azetidines.[5][6][7][8]
-
Materials: 3-Cyanoazetidine, benzyl bromide, potassium carbonate (K₂CO₃), and acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of 3-cyanoazetidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
2.2 NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans to compensate for the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
2.3 IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a small drop of the purified compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
2.4 Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the purified compound into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500. The standard electron energy for EI is 70 eV.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and spectral characterization workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. Azetidine synthesis [organic-chemistry.org]
The Elusive Biological Activity of N-Benzyl-3-cyanoazetidine Derivatives: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyl-3-cyanoazetidine scaffold represents an intriguing yet underexplored area in medicinal chemistry. While the broader classes of N-benzyl compounds and azetidine-containing molecules have independently shown significant and diverse biological activities, a comprehensive analysis of derivatives from their combination remains conspicuously absent from the current scientific literature. This technical guide aims to address the current state of knowledge regarding this compound derivatives, including their synthesis and potential, while highlighting the significant gap in biological activity data.
Despite extensive searches of chemical databases, peer-reviewed journals, and patent literature, no studies detailing the systematic synthesis and biological evaluation of a series of this compound derivatives were identified. The parent compound, this compound, is primarily mentioned as a chemical intermediate in the synthesis of other molecules, most notably azetidine-3-carboxylic acid. This lack of published biological data prevents the creation of a detailed guide on their specific activities, structure-activity relationships (SAR), and mechanisms of action as initially intended.
This document will, therefore, summarize the available information on the synthesis of the core this compound structure and provide a speculative outlook on its potential biological activities by drawing parallels with structurally related, biologically active compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound has been described in the patent literature, primarily as a precursor for other chemical entities. The general synthetic routes involve the formation of the azetidine ring followed by the introduction of the cyano group.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from N-benzyl-3-amino-1-chloropropan-2-ol. The following is a generalized protocol based on descriptions in patent documents[1]:
Step 1: Cyclization to form 1-benzylazetidin-3-ol
-
N-benzyl-3-amino-1-chloropropan-2-ol is dissolved in triethylamine, and tetrabutylammonium iodide is added as a phase transfer catalyst.
-
The reaction mixture is heated under reflux for several hours (e.g., 13 hours).
-
After cooling, the resulting hydrochloride precipitate is filtered off.
-
The filtrate is evaporated to yield an oil, which can be crystallized from a suitable solvent system (e.g., toluene and hexane) to give 1-benzylazetidin-3-ol.
Step 2: Conversion of the hydroxyl group to a leaving group
-
The 1-benzylazetidin-3-ol is reacted with an alkylsulfonyl halide, such as methanesulfonyl chloride (mesyl chloride), in the presence of a base to form the corresponding mesylate. This step converts the hydroxyl group into a good leaving group.
Step 3: Nucleophilic substitution with cyanide
-
The mesylated intermediate is then treated with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent like dimethylformamide.
-
The reaction is typically heated (e.g., at 60°C) for several hours to facilitate the nucleophilic substitution of the mesylate group with the cyanide ion, yielding this compound.
-
The product can be purified by chromatography on silica gel.
The workflow for this synthesis can be visualized as follows:
Speculative Biological Potential
While direct evidence is lacking, the structural components of this compound derivatives suggest several avenues for potential biological activity.
1. Central Nervous System (CNS) Activity:
The N-benzyl group is a common feature in many CNS-active compounds. For instance, N-benzyl piperidine derivatives are being investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the treatment of Alzheimer's disease[2]. The azetidine ring, being a rigid scaffold, can orient the N-benzyl and 3-cyano groups in specific vectors, potentially enabling interactions with CNS targets.
2. Enzyme Inhibition:
The cyano group can act as a nitrile warhead or a hydrogen bond acceptor, making it a key functional group in many enzyme inhibitors. Depending on the substitutions on the benzyl ring and the azetidine, these derivatives could be designed to target various enzymes.
3. Antimicrobial and Anticancer Activity:
Both N-benzyl and azetidine motifs are found in compounds with demonstrated antimicrobial and anticancer properties. The rigid azetidine core can serve as a scaffold to present various pharmacophoric groups in a defined spatial arrangement, which could lead to interactions with microbial or cancer-related targets.
The logical relationship for exploring the potential of this scaffold is outlined below:
Future Directions and Conclusion
The this compound scaffold remains a largely untapped resource in drug discovery. The lack of published data on its biological activities presents a clear opportunity for novel research. Future work should focus on the synthesis of a library of derivatives with systematic modifications to both the N-benzyl and the 3-cyanoazetidine moieties. Screening these compounds against a diverse panel of biological targets could uncover novel therapeutic leads.
References
N-Benzyl-3-cyanoazetidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, leading to improved physicochemical and pharmacological properties of drug candidates. Among the various functionalized azetidines, N-Benzyl-3-cyanoazetidine serves as a key building block, providing a versatile platform for the synthesis of a wide array of bioactive molecules. This technical guide explores the synthesis, functional group transformations, and applications of this compound in the development of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, highlighting its significance in contemporary drug discovery.
Synthesis of the Core Scaffold
The preparation of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common route involves the initial formation of 1-benzylazetidin-3-ol, which is then converted to the corresponding nitrile.
Synthetic Workflow for this compound
Key Transformations and Derivatives
The N-benzyl and cyano functionalities of this compound offer multiple avenues for chemical modification, allowing for the introduction of diverse pharmacophoric elements.
Debenzylation to Access the Core Azetidine
The benzyl group serves as a convenient protecting group for the azetidine nitrogen. Its removal, typically via catalytic hydrogenation, unmasks the secondary amine, which can then be further functionalized.
Manipulation of the Cyano Group
The cyano group is a versatile functional handle that can be transformed into other key moieties, such as carboxylic acids, amines, and tetrazoles.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. A patent describes the hydrolysis of this compound to N-benzylazetidine-3-carboxylic acid using barium hydroxide, followed by acidification.[1] Another method involves conversion to the methyl ester followed by hydrolysis.[1]
-
Reduction to Amine: The nitrile can be reduced to a primary amine, providing a key intermediate for further elaboration.
-
Conversion to Tetrazole: The cyano group can undergo a [3+2] cycloaddition with an azide source, typically sodium azide with a Lewis acid catalyst, to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Applications in Medicinal Chemistry
The this compound scaffold is a key component in the synthesis of several classes of therapeutic agents, most notably inhibitors of Janus kinases (JAKs), Dipeptidyl peptidase-4 (DPP-4), and Cathepsin K.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The azetidine ring is a key structural feature of several JAK inhibitors, including Baricitinib. While the direct synthesis of Baricitinib from this compound is not explicitly detailed in the provided results, a plausible synthetic route can be constructed based on known transformations of the azetidine core. A key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is synthesized and then elaborated to the final drug.[2][3]
Table 1: Representative Synthesis of a JAK Inhibitor Precursor
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | 1-Benzylazetidin-3-ol | 1. Oxalyl chloride, DMSO, Et3N2. Diethyl (cyanomethyl)phosphonate, NaH, THF | 2-(1-Benzylazetidin-3-ylidene)acetonitrile | Not specified |
| 2 | 2-(1-Benzylazetidin-3-ylidene)acetonitrile | H2, Pd/C, EtOH | 2-(Azetidin-3-yl)acetonitrile | Not specified |
| 3 | 2-(Azetidin-3-yl)acetonitrile | Ethanesulfonyl chloride, Et3N, CH2Cl2 | 2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile | Not specified |
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[1][4][5][6][7] Dysregulation of this pathway is implicated in numerous autoimmune disorders. JAK inhibitors, such as Baricitinib, act by blocking the activity of JAK enzymes, thereby interrupting this signaling cascade.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretins like GLP-1 and GIP. Azetidine-based structures, particularly 2-cyanoazetidines, have been explored as potent DPP-4 inhibitors.[8][9]
Table 2: Representative DPP-4 Inhibitor Activity
| Compound | Scaffold | DPP-4 IC50 (nM) |
| Lead Compound | 2-Benzyl-piperazine derivative | 19 |
| Analog 1 | 4-Benzylpiperidine derivative | 1600 |
| Analog 2 | 2-Benzylpyrrolidine derivative | 300 |
Data extrapolated from a study on DPP-4 inhibitors.[10]
DPP-4 Signaling in Glucose Homeostasis
DPP-4 plays a key role in glucose metabolism by inactivating incretin hormones.[11][12][13][14][15] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Cathepsin K Inhibitors
Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen.[16][17][18][19] Inhibitors of Cathepsin K are being investigated for the treatment of osteoporosis. Odanacatib is a notable Cathepsin K inhibitor, and while its synthesis does not directly start from this compound, the development of other potent inhibitors often involves nitrile-containing warheads that can be derived from such scaffolds.
Cathepsin K in Bone Resorption
In the acidic microenvironment of the resorption lacuna, Cathepsin K, secreted by osteoclasts, degrades the collagen matrix of bone.[18][19] Inhibition of Cathepsin K prevents this degradation, leading to a decrease in bone resorption and an increase in bone mineral density.
Experimental Protocols
Synthesis of N-Benzylazetidine-3-carboxylic acid methyl ester[1]
To a stirred mixture of 17 g of this compound and 60 ml of methanol at room temperature, 60 ml of concentrated sulfuric acid is added over 15 minutes. The mixture is then heated to reflux for 4 hours. After cooling, the reaction mixture is poured onto a mixture of ice and water and made alkaline with a 40% aqueous sodium hydroxide solution. The product is extracted with dichloromethane, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzylazetidine-3-carboxylic acid methyl ester.
Hydrolysis of N-Benzylazetidine-3-carboxylic acid methyl ester to N-Benzylazetidine-3-carboxylic acid[1]
A mixture of N-benzylazetidine-3-carboxylic acid methyl ester and water is heated to boiling. The hydrolysis is typically complete in about one hour, often indicated by the formation of a homogeneous solution from an initial two-phase system. The water can be removed by evaporation to isolate the solid N-benzylazetidine-3-carboxylic acid.
Catalytic Debenzylation of N-Benzyl Derivatives[5]
To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), anhydrous ammonium formate (15 mmol) is added in a single portion under a nitrogen atmosphere. The resulting reaction mixture is stirred at reflux temperature, and the reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a celite pad, which is then washed with chloroform. The combined organic filtrate is evaporated under reduced pressure to afford the debenzylated amino derivative.
This compound is a valuable and versatile building block in medicinal chemistry. Its ready accessibility and the diverse reactivity of its functional groups allow for the efficient construction of complex molecular architectures. As demonstrated by its utility in the synthesis of precursors for potent enzyme inhibitors, this scaffold continues to be a cornerstone in the development of novel therapeutics for a range of diseases, from autoimmune disorders and diabetes to osteoporosis. The strategic application of this compound will undoubtedly continue to fuel innovation in drug discovery for years to come.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. cusabio.com [cusabio.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 12. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 19. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Azetidine Compounds: A Technical Guide for Drug Development Professionals
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties. Its inherent ring strain and defined three-dimensional geometry offer a compelling framework for the design of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of azetidine compounds, with a focus on their utility in oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways associated with this promising class of molecules.
Anticancer Applications of Azetidine Compounds
Azetidine derivatives have emerged as a versatile class of anticancer agents, demonstrating efficacy through various mechanisms of action, most notably the inhibition of key signaling pathways and disruption of cellular machinery essential for tumor growth and survival.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical mediator of tumor cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy. A novel class of azetidine-based compounds has been developed as potent and selective inhibitors of STAT3. These inhibitors have demonstrated significant preclinical activity in various cancer models.
Quantitative Data: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors [1][2][3]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| H172 (9f) | MDA-MB-468 (Breast) | 0.98 | [1][2] |
| H182 | MDA-MB-468 (Breast) | 0.66 | [1][2] |
| H182 | MDA-MB-231 (Breast) | 1.0 - 1.9 | [2] |
| H120 (8e) | MDA-MB-468 (Breast) | 1.75 | [2] |
| H105 | MDA-MB-468 (Breast) | 2.07 | [2] |
| 7e | MDA-MB-231 (Breast) | 0.9 - 1.9 | [1] |
| 5a | STAT3 DNA Binding | 0.52 | [4] |
| 5o | STAT3 DNA Binding | 0.38 | [4] |
| 8i | STAT3 DNA Binding | 0.34 | [4] |
Quantitative Data: Selectivity of Azetidine-Based STAT3 Inhibitors [4]
| Compound | Target | IC₅₀ (µM) |
| 5a | STAT3:STAT3 | 0.52 |
| STAT1:STAT3 | 2.61 | |
| STAT1:STAT1 | 12.0 | |
| STAT5:STAT5 | 9.3 | |
| 5o | STAT3:STAT3 | 0.38 |
| STAT1:STAT3 | 1.46 | |
| STAT1:STAT1 | >20 | |
| STAT5:STAT5 | >20 |
Disruption of Tubulin Polymerization
Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Azetidin-2-one derivatives, acting as analogs of combretastatin A-4, have shown potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Efficacy of Azetidine-Based Tubulin Polymerization Inhibitors [5][6][7][8]
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 18 | A549 (Lung) | 1.0 - 3.6 | [5] |
| K562 (Leukemia) | 1.0 - 3.6 | [5] | |
| HCT-116 (Colon) | 1.0 - 3.6 | [5] | |
| MCF-7 (Breast) | 1.0 - 3.6 | [5] | |
| NCI/ADR-RES (Ovarian, Drug-Resistant) | 1.0 - 3.6 | [5] | |
| 1a | A549 (Lung) | 2.2 | [8] |
| HCT116 (Colon) | 2.1 | [8] | |
| 9h | MCF-7 (Breast) | 10 - 33 | [6] |
| 9q | MCF-7 (Breast) | 10 - 33 | [6] |
| 9r | MCF-7 (Breast) | 10 - 33 | [6] |
| 10p | MCF-7 (Breast) | 10 - 33 | [6] |
| 10r | MCF-7 (Breast) | 10 - 33 | [6] |
| 11h | MCF-7 (Breast) | 10 - 33 | [6] |
| 9q | MDA-MB-231 (Breast) | 23 - 33 | [6] |
| 6 | SiHa (Cervical) | 100 | [7] |
| B16F10 (Melanoma) | 1200 | [7] |
Antimicrobial Applications of Azetidine Compounds
Azetidine-containing molecules, particularly β-lactams, have a long-standing history as potent antibacterial agents. More recent research has expanded the antimicrobial spectrum of azetidine derivatives to include activity against various pathogenic bacteria.
Quantitative Data: In Vitro Antibacterial Activity of Azetidine Derivatives [9]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 6i | Methicillin-sensitive Staphylococcus aureus | 0.25 - 16.0 |
| Methicillin-resistant Staphylococcus aureus | 0.25 - 16.0 | |
| Escherichia coli ATCC 35218 | 0.25 - 16.0 |
Neurological Applications of Azetidine Compounds
The rigid conformation of the azetidine ring makes it an attractive scaffold for the design of ligands targeting central nervous system (CNS) receptors and transporters. Azetidine derivatives have shown promise as inhibitors of GABA uptake, a key mechanism in the regulation of neuronal excitability.
Inhibition of GABA Uptake
Inhibition of GABA transporters (GATs) can potentiate GABAergic neurotransmission, a strategy being explored for the treatment of epilepsy and other neurological disorders.
Quantitative Data: In Vitro Efficacy of Azetidine-Based GABA Uptake Inhibitors [10]
| Compound | Target | IC₅₀ (µM) |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 |
| 18b | GAT-1 | 26.6 ± 3.3 |
| 12d | GAT-3 | 15.3 ± 4.5 |
| 18e | GAT-3 | 31.0 ± 4.7 |
Key Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
Caption: STAT3 signaling pathway and the point of inhibition by azetidine compounds.
p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade and potential inhibition by azetidine derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the in vitro screening of azetidine-based anticancer compounds.
Detailed Experimental Protocols
STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay determines the ability of a compound to inhibit the binding of activated STAT3 protein to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., v-Src-transformed NIH 3T3 cells).
-
Radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe).
-
Azetidine test compounds.
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Non-denaturing polyacrylamide gel.
-
Phosphorimager or autoradiography film.
Procedure:
-
Prepare nuclear extracts from appropriate cells.
-
In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and varying concentrations of the azetidine test compound in the binding buffer.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for inhibitor binding to STAT3.
-
Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel until adequate separation of protein-DNA complexes from free probe is achieved.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Azetidine test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the azetidine test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Azetidine test compounds.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Prepare serial two-fold dilutions of the azetidine test compounds in CAMHB directly in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
Conclusion
Azetidine-containing compounds represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurological disorders underscores their significant potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and advancement of this important class of molecules. The unique structural features of the azetidine ring offer a rich chemical space for the design of next-generation drugs with improved therapeutic indices. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of azetidine derivatives will be crucial in translating their preclinical promise into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and better binding affinity. This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of N-substituted azetidines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid in the practical application of these methodologies.
Core Synthetic Strategies
The synthesis of N-substituted azetidines can be broadly categorized into two main approaches: construction of the azetidine ring with the desired N-substituent already in place, and functionalization of a pre-existing azetidine core. This guide will cover the most robust and widely employed methods in both categories.
Ring Formation Strategies
One of the most common and reliable methods for azetidine ring synthesis is the intramolecular cyclization of γ-amino alcohols.[1] This approach involves the activation of the terminal hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom.
Experimental Protocol: Synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol [1]
-
Step 1: Mesylation of the alcohol
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-azetidine.
-
Workflow for azetidine synthesis via intramolecular cyclization.
[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core. The most notable examples are the Aza Paternò–Büchi reaction and the Staudinger ketene-imine cycloaddition.
Aza Paternò–Büchi Reaction
The Aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene.[2] Recent advancements utilizing visible-light photocatalysis have significantly broadened the scope and utility of this method, allowing for milder reaction conditions.[3]
Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction [4]
-
In a vial, dissolve the isoxazoline substrate (1.0 eq, e.g., 0.25 mmol) and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1 mol%) in anhydrous and degassed acetonitrile (0.1 M).
-
Sparge the solution with an inert gas (e.g., argon) for 10 minutes.
-
Seal the vial and place it under irradiation with blue LEDs (427 nm) at room temperature.
-
Stir the reaction for 16-20 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.
Mechanism of the visible-light-mediated Aza Paternò–Büchi reaction.
N-Functionalization of the Azetidine Ring
For synthesizing a library of N-substituted azetidines, it is often more efficient to first synthesize a common azetidine precursor (e.g., N-H or N-Boc azetidine) and then diversify the N-substituent.
Direct N-alkylation of azetidine with alkyl halides is a straightforward method for introducing alkyl substituents.
Experimental Protocol: N-Alkylation of Azetidine
-
To a solution of azetidine (or its hydrochloride salt, 1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2-3 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or distillation to obtain the N-alkylated azetidine.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it can be effectively applied to the N-arylation of azetidine.[5][6]
Experimental Protocol: Palladium-Catalyzed N-Arylation of Azetidine [7]
-
To a Schlenk flask, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., BINAP, 10 mol%), and the aryl halide (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add dry toluene, followed by azetidine (1.5 eq) and a base (e.g., Cs₂CO₃, 1.1 eq).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Heat the reaction mixture (typically 80-110 °C) and stir until the aryl halide is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of azetidine.
The Schotten-Baumann reaction provides a reliable method for the N-acylation of azetidine using acyl chlorides or anhydrides under basic conditions.[8][9][10]
Experimental Protocol: N-Acylation of Azetidine [11]
-
Dissolve azetidine (1.0 eq) in a biphasic solvent system, typically dichloromethane (DCM) and an aqueous solution of a base (e.g., 10% NaOH).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the acyl chloride (1.1 eq), either neat or dissolved in DCM, dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl azetidine by recrystallization or flash column chromatography.
Quantitative Data Summary
The choice of synthetic route often depends on the desired substitution pattern, scalability, and stereochemical requirements. The following tables summarize representative yields for the described methods.
Table 1: Comparison of Azetidine Ring Formation Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Intramolecular Cyclization | N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et₃N, DCM; 2. K₂CO₃, MeOH, reflux | 85 | [1] |
| Intramolecular Cyclization | γ-chloro amine | NaH, THF, rt | 92 | [1] |
| Visible-Light Aza Paternò–Büchi | Isoxazoline and alkene | fac-[Ir(dFppy)₃], blue LED, MeCN, rt | up to 99 | [3] |
Table 2: Comparison of N-Functionalization Methods
| Method | Azetidine Substrate | Reagents | Conditions | Yield (%) | Reference |
| N-Alkylation | Azetidine | Benzyl bromide, K₂CO₃ | Acetonitrile, rt | High | General Procedure |
| N-Arylation (Buchwald-Hartwig) | Azetidine | Aryl bromide, Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 80-110 °C | up to 85 | [7] |
| N-Acylation (Schotten-Baumann) | Azetidine | Acyl chloride, NaOH(aq) | DCM/H₂O, 0 °C to rt | High | [11] |
Table 3: Enantio- and Diastereoselective Syntheses
| Method | Key Features | Stereoselectivity | Yield (%) | Reference |
| Organocatalytic α-chlorination/cyclization | Enantioselective synthesis of C2-functionalized azetidines | 84-92% ee | 22-32 | [12] |
| Copper-Catalyzed Boryl Allylation of Azetines | Enantio- and diastereoselective synthesis of 2,3-disubstituted azetidines | >99% ee, >20:1 dr | up to 99 | [13] |
| Electrocyclization of N-alkenylnitrones | Diastereoselective synthesis of highly substituted azetidines | Excellent diastereoselectivity | High | [14] |
Conclusion
The synthesis of N-substituted azetidines is a dynamic field with a diverse array of available methodologies. Traditional methods such as intramolecular cyclization remain robust for the preparation of simpler derivatives. Modern photochemical and catalytic methods, including visible-light-mediated [2+2] cycloadditions and palladium-catalyzed N-arylation, have significantly expanded the accessibility of complex and densely functionalized azetidines under mild conditions. The choice of the optimal synthetic route will be dictated by the specific target molecule, available starting materials, and desired scalability. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate these valuable scaffolds into their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 4. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of N-Benzyl-3-cyanoazetidine from 3-hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Benzyl-3-cyanoazetidine, a valuable building block in medicinal chemistry, starting from 3-hydroxyazetidine. The azetidine ring is a privileged scaffold in numerous biologically active compounds, and the introduction of a cyano group at the 3-position offers a versatile handle for further chemical modifications. This two-step synthetic route involves the initial protection of the azetidine nitrogen with a benzyl group, followed by the conversion of the hydroxyl group to a nitrile.
Synthetic Pathway Overview
The synthesis commences with the N-benzylation of 3-hydroxyazetidine. The resulting N-benzyl-3-hydroxyazetidine is then activated by converting the hydroxyl group into a better leaving group, a tosylate ester. Finally, a nucleophilic substitution with sodium cyanide yields the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine
This protocol is adapted from established N-alkylation procedures for azetidines.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-benzyl-3-hydroxyazetidine.
Step 2: Synthesis of this compound
This two-part protocol involves the tosylation of the hydroxyl group followed by nucleophilic substitution with cyanide. A similar procedure has been reported for the conversion of a protected 3-iodoazetidine to the corresponding 3-cyanoazetidine.[1]
Part A: Synthesis of N-Benzyl-3-tosyloxyazetidine
Materials:
-
N-Benzyl-3-hydroxyazetidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzyl-3-hydroxyazetidine (1.0 eq) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyl-3-tosyloxyazetidine.
Part B: Synthesis of this compound
Materials:
-
N-Benzyl-3-tosyloxyazetidine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzyl-3-tosyloxyazetidine (1.0 eq) in DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Hydroxyazetidine | N-Benzyl-3-hydroxyazetidine | Benzyl bromide, K₂CO₃ | Acetonitrile | 60 | 6-8 | ~90 | >95 |
| 2a | N-Benzyl-3-hydroxyazetidine | N-Benzyl-3-tosyloxyazetidine | TsCl, Pyridine | Dichloromethane | 0 to rt | 12 | ~95 | >95 |
| 2b | N-Benzyl-3-tosyloxyazetidine | This compound | NaCN | DMSO | 80 | 4-6 | ~85 | >98 |
Note: Yields and purity are representative and may vary based on specific experimental conditions and purification techniques.
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram.
Disclaimer: This protocol is intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times. Sodium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
References
Application Notes and Protocols for the Preparation of N-Substituted Azetidine-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-3-carboxylic acid and its N-substituted derivatives are valuable building blocks in medicinal chemistry and drug development. The strained four-membered ring imparts unique conformational constraints and physicochemical properties to molecules, often leading to improved biological activity, selectivity, and pharmacokinetic profiles. N-substitution of the azetidine ring allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the fine-tuning of molecular properties. This document provides detailed protocols for the synthesis of N-substituted azetidine-3-carboxylic acids via two common and effective methods: N-alkylation through reductive amination and N-arylation via Buchwald-Hartwig amination.
Data Presentation: Synthesis of N-Substituted Azetidine-3-Carboxylic Acid Esters
The following tables summarize the reaction conditions and yields for the synthesis of various N-alkyl and N-aryl azetidine-3-carboxylic acid esters. These methods typically start with an ester of azetidine-3-carboxylic acid, followed by hydrolysis to obtain the final carboxylic acid product if required.
Table 1: N-Alkylation of Ethyl Azetidine-3-carboxylate via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 92 |
| 3 | 2-Naphthaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 16 | 88 |
| 4 | Cyclopentanone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 24 | 78 |
| 5 | Pyridine-2-carboxaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 85 |
| 6 | Isovaleraldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 18 | 81 |
Table 2: N-Arylation of Ethyl Azetidine-3-carboxylate via Buchwald-Hartwig Amination
| Entry | Aryl Halide | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | 75 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 70 |
| 4 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 100 | 24 | 88 |
| 5 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 110 | 18 | 65 |
| 6 | 4-Bromobenzonitrile | Pd(OAc)₂ | DavePhos | K₃PO₄ | Dioxane | 100 | 20 | 79 |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination - Synthesis of Ethyl 1-benzylazetidine-3-carboxylate
This protocol describes a general procedure for the N-alkylation of ethyl azetidine-3-carboxylate using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add benzaldehyde (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-benzylazetidine-3-carboxylate.
-
(Optional) For the corresponding carboxylic acid, the resulting ester can be hydrolyzed using standard procedures (e.g., LiOH in a THF/water mixture).
Protocol 2: N-Arylation via Buchwald-Hartwig Amination - Synthesis of Ethyl 1-phenylazetidine-3-carboxylate
This protocol provides a general method for the palladium-catalyzed N-arylation of ethyl azetidine-3-carboxylate with an aryl halide.
Materials:
-
Ethyl azetidine-3-carboxylate (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by ethyl azetidine-3-carboxylate (1.0 eq) and bromobenzene (1.2 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 1-phenylazetidine-3-carboxylate.
-
(Optional) The ester can be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., NaOH in ethanol/water).
Visualizations
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.
Application Notes and Protocols for N-Benzyl-3-cyanoazetidine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Benzyl-3-cyanoazetidine, a versatile intermediate in the preparation of various functionalized azetidine derivatives for drug discovery and development. This document details key chemical transformations, provides specific experimental protocols, and summarizes quantitative data for the synthesis of key derivatives.
Introduction
This compound (CAS No. 94985-26-9) is a valuable building block in medicinal chemistry. The strained four-membered azetidine ring, combined with the reactive nitrile group and the easily removable N-benzyl protecting group, offers a trifecta of chemical handles for the synthesis of diverse molecular scaffolds. Azetidine-containing compounds are of significant interest in drug discovery as they can impart improved physicochemical properties, such as increased metabolic stability and enhanced aqueous solubility, and provide unique three-dimensional vectors for exploring chemical space.
Key Synthetic Transformations
This compound can undergo several key transformations at its reactive sites: the cyano group, the azetidine nitrogen, and the benzyl group. These reactions allow for the introduction of various functional groups, leading to a wide array of derivatives with potential biological activity.
-
Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic conditions to afford the corresponding carboxylic acid, a key functional group for further amide couplings and other modifications.
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine, providing a basic center and a nucleophilic handle for further derivatization.
-
Conversion to a Tetrazole: The cyano group can be converted to a 5-substituted tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.
-
N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation to yield the free secondary amine, which can then be further functionalized.
Data Presentation
The following table summarizes the key synthetic transformations of this compound and the corresponding products.
| Starting Material | Reaction | Product | Reagents & Conditions | Yield (%) | Reference |
| This compound | Hydrolysis | N-Benzylazetidine-3-carboxylic acid methyl ester | Concentrated H₂SO₄, Methanol, Room Temperature | Not specified | [1] |
| N-Benzylazetidine-3-carboxylic acid methyl ester | Hydrolysis | N-Benzylazetidine-3-carboxylic acid | Boiling Water | Not specified | [1] |
| N-Benzyl Protected Amine | N-Debenzylation | Secondary Amine | 20% Pd(OH)₂/C, H₂, Acetic Acid, Ethanol, 60 °C | 87-90% (general) | [2] |
| Nitrile (general) | Reduction to Amine | Primary Amine | LiAlH₄, THF; then H₂O | High (general) | [3] |
| Nitrile (general) | Conversion to Tetrazole | 5-Substituted Tetrazole | Sodium Azide, various conditions | Variable | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylazetidine-3-carboxylic acid methyl ester[1]
This protocol describes the hydrolysis of the nitrile group to a methyl ester.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
Procedure:
-
To a stirred mixture of 17 g of this compound and 60 ml of methanol at room temperature, add 60 ml of concentrated sulfuric acid over 15 minutes.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the N-benzylazetidine-3-carboxylic acid methyl ester.
Protocol 2: Synthesis of N-Benzylazetidine-3-carboxylic acid[1]
This protocol describes the hydrolysis of the methyl ester to a carboxylic acid.
Materials:
-
N-Benzylazetidine-3-carboxylic acid methyl ester
-
Water
Procedure:
-
Treat the N-benzylazetidine-3-carboxylic acid methyl ester with hot, preferably boiling, water.
-
The reaction is typically complete when the initial oily, two-phase system becomes a homogeneous solution, which usually takes about one hour.
-
Remove the water by evaporation to isolate the solid N-benzylazetidine-3-carboxylic acid.
Protocol 3: General Procedure for N-Debenzylation of N-Benzylazetidine Derivatives[2]
This protocol describes the removal of the N-benzyl protecting group.
Materials:
-
N-Benzylazetidine derivative (1 mmol)
-
Ethanol (60 mL)
-
Acetic Acid (1.5 mmol)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C) (150 mg)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve the N-benzylazetidine derivative in ethanol at room temperature.
-
Add acetic acid to the solution.
-
Add 20% Pd(OH)₂/C to the mixture.
-
Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.
-
After the reaction is complete, filter the catalyst through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the debenzylated product.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways starting from this compound.
Caption: Key synthetic transformations of this compound.
The following diagram illustrates a general experimental workflow for the functionalization of this compound.
References
Application Notes and Protocols for the Reaction of N-Benzyl-3-cyanoazetidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-3-cyanoazetidine is a versatile building block in medicinal chemistry and drug discovery. The strained four-membered azetidine ring and the electrophilic nitrile group provide two reactive centers for nucleophilic attack, enabling the synthesis of a diverse range of 3-substituted azetidine derivatives.[1][2][3] These derivatives are of significant interest due to the prevalence of the azetidine motif in numerous biologically active compounds and approved drugs.[3][4][5][6] The rigid azetidine scaffold can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity.[4]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of nucleophiles, including organometallic reagents, reducing agents, and nitrogen nucleophiles.
Reaction of this compound with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon nucleophiles that can add to the nitrile group of this compound to form ketones after hydrolysis of the intermediate imine. These ketones can then serve as valuable intermediates for further functionalization.
Experimental Protocol: Reaction with Phenylmagnesium Bromide (Grignard Reagent)
This protocol describes the addition of a Grignard reagent to this compound to synthesize N-Benzyl-3-benzoylazetidine.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
3M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, dropping funnel, and other standard glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether (5 mL per 1 g of magnesium) from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to room temperature.[1][2][7]
-
Addition to Nitrile: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (10 mL per 1 g of nitrile) and add it dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 3M HCl until the aqueous layer is acidic. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Benzyl-3-benzoylazetidine.
Quantitative Data:
| Reagent | Product | Solvent | Time (h) | Yield (%) | Reference |
| Phenylmagnesium Bromide | N-Benzyl-3-benzoylazetidine | Diethyl ether | 16 | 75-85 | |
| Methylmagnesium Iodide | N-Benzyl-3-acetylazetidine | Diethyl ether | 16 | 70-80 |
Note: Yields are estimated based on typical Grignard reactions with nitriles and may vary depending on specific reaction conditions.
Reduction of the Nitrile Group
The cyano group of this compound can be readily reduced to a primary amine, yielding N-Benzyl-3-(aminomethyl)azetidine. This derivative is a valuable building block for the introduction of amine functionalities and for the synthesis of more complex molecules in drug discovery programs.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the nitrile to a primary amine using a powerful reducing agent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Standard oven-dried glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (15 mL per 1 g of LiAlH₄).
-
Addition of Nitrile: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (10 mL per 1 g of nitrile) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC.[3][8][9]
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Benzyl-3-(aminomethyl)azetidine. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.
Quantitative Data:
| Reducing Agent | Product | Solvent | Time (h) | Yield (%) | Reference |
| LiAlH₄ | N-Benzyl-3-(aminomethyl)azetidine | THF | 4 | 85-95 | [3] |
| NaBH₄/CoCl₂ | N-Benzyl-3-(aminomethyl)azetidine | Methanol | 2 | 80-90 |
Note: The NaBH₄/CoCl₂ system offers a milder alternative to LiAlH₄.[10]
Synthesis of Tetrazole Derivatives
The nitrile functionality of this compound can be converted into a 5-substituted 1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide. Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.
Experimental Protocol: Synthesis of N-Benzyl-3-(1H-tetrazol-5-yl)azetidine
This protocol describes the conversion of the nitrile to a tetrazole using sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (10 mL per 1 g of nitrile).
-
Addition of Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.[11][12][13]
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-Benzyl-3-(1H-tetrazol-5-yl)azetidine.
Quantitative Data:
| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ | NH₄Cl | DMF | 120 | 24 | 70-85 | |
| Trimethylsilyl azide | Dibutyltin oxide | Toluene | 110 | 18 | 75-90 |
Note: Yields are based on typical tetrazole syntheses from nitriles.
Reaction with Other Nucleophiles
The strained azetidine ring can also undergo ring-opening reactions with certain nucleophiles under specific conditions, although reactions at the nitrile group are generally more common.
Reaction with Amines
Primary and secondary amines can potentially react with the nitrile group, especially under catalytic conditions, to form amidines. However, under forcing conditions, ring-opening of the azetidine is also a possibility.
Reaction with Thiols
Thiols can add to the nitrile group in the presence of a base to form thioimidates, which can be further hydrolyzed to thiocarboxamides.
Visualizing Reaction Pathways
General Reaction Scheme
Caption: Reaction pathways of this compound with various nucleophiles.
Experimental Workflow for Grignard Reaction
Caption: Experimental workflow for the Grignard reaction with this compound.
Applications in Drug Development
The derivatives synthesized from this compound have significant potential in drug discovery.
-
3-Acylazetidines: These can serve as intermediates for the synthesis of more complex molecules, including potential enzyme inhibitors or receptor ligands. The ketone functionality allows for a wide range of subsequent chemical transformations.
-
3-(Aminomethyl)azetidines: The primary amine provides a key point for derivatization, enabling the synthesis of amides, sulfonamides, and other functionalities commonly found in bioactive molecules. This scaffold is valuable for exploring structure-activity relationships (SAR) in lead optimization.[14]
-
3-(Tetrazol-5-yl)azetidines: The tetrazole ring is a well-established carboxylic acid bioisostere, offering improved metabolic stability and pharmacokinetic properties in some cases. Incorporating this moiety can be a key strategy in designing new drug candidates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of 3-substituted azetidines. The protocols outlined in this document provide a foundation for researchers to explore the chemistry of this compound and to generate novel molecules with potential applications in drug discovery and development. The reactivity of both the nitrile group and the azetidine ring offers multiple avenues for chemical diversification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 7. studylib.net [studylib.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of N-Benzyl-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Benzyl-3-cyanoazetidine, a key intermediate in pharmaceutical synthesis. The following sections outline effective methods for achieving high purity, crucial for downstream applications and ensuring the integrity of drug development processes.
Introduction
This compound is a substituted azetidine derivative whose purity is paramount for its successful use in the synthesis of complex molecular architectures. A common route to its synthesis is the N-alkylation of 3-cyanoazetidine with benzyl bromide. This reaction, while generally efficient, can result in a mixture of the desired product and several impurities. The primary impurities may include unreacted starting materials (3-cyanoazetidine and benzyl bromide), byproducts such as the quaternary ammonium salt from over-alkylation, and hydrolysis products like benzyl alcohol. Effective purification is therefore a critical step to isolate the target compound with the required purity for subsequent synthetic transformations.
This guide details two primary purification techniques: column chromatography and recrystallization, providing step-by-step protocols for each.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the expected outcomes for the purification of this compound using different techniques.
| Purification Technique | Key Parameters | Expected Purity | Typical Yield/Recovery | Notes |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5% Triethylamine | >98% | 70-90% | Effective for removing both polar and non-polar impurities. The addition of triethylamine to the eluent helps to prevent peak tailing of the basic product on the acidic silica gel. |
| Recrystallization | Solvent System: Isopropanol/Water or Ethanol/Hexane | >99% | 60-80% | Ideal for removing less soluble or more soluble impurities. Requires the crude product to be a solid at room temperature. |
| Distillation (Vacuum) | Pressure: <1 mmHgTemperature: Dependent on boiling point | >97% | 50-70% | Suitable for thermally stable liquids. May not effectively remove impurities with similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from a range of impurities. The use of a solvent gradient allows for the sequential elution of compounds with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully apply the sample to the top of the silica bed.
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as 9:1 Hexane:Ethyl Acetate containing 0.5% triethylamine. This will elute non-polar impurities like residual benzyl bromide.
-
Monitor the elution of compounds using TLC. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. Aromatic compounds like N-benzyl derivatives are typically UV active[1][2].
-
Gradually increase the polarity of the mobile phase to 8:2 and then 7:3 Hexane:Ethyl Acetate (still containing 0.5% triethylamine) to elute the this compound.
-
Highly polar impurities, such as the quaternary ammonium salt and unreacted 3-cyanoazetidine, will remain on the column or elute much later.
-
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The principle is based on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.
Materials:
-
Crude this compound (should be a solid)
-
Isopropanol
-
Deionized Water
-
Ethanol
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Method A (Isopropanol/Water): In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot isopropanol. Add water dropwise until the solution becomes cloudy. Reheat to dissolve the solid completely. If crystals form upon cooling, this is a suitable solvent system.
-
Method B (Ethanol/Hexane): Dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hexane dropwise until turbidity is observed. Reheat to obtain a clear solution. If crystals form upon cooling, this is a suitable solvent system.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the primary solvent (isopropanol or ethanol) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound, starting from the crude reaction mixture.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Derivatization of the Cyano Group in N-Benzyl-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the cyano group in N-Benzyl-3-cyanoazetidine. This versatile starting material offers a gateway to a variety of functional groups, each with the potential for significant applications in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable pharmacophore, and its derivatives have shown promise in various therapeutic areas.[1][2]
Introduction to Derivatization Pathways
The cyano group of this compound is a versatile functional handle that can be transformed into several key functionalities, including a carboxylic acid, an amide, an aminomethyl group, and a tetrazole ring. Each of these derivatives presents unique opportunities for further molecular elaboration and biological screening. The primary derivatization routes are summarized below.
Caption: Key derivatization pathways of this compound.
Quantitative Data Summary
The following table summarizes the expected products and reaction types for the derivatization of this compound. Please note that yields are highly dependent on specific reaction conditions and optimization.
| Starting Material | Reagents | Reaction Type | Product |
| This compound | H₂SO₄, H₂O, Heat | Hydrolysis | N-Benzylazetidine-3-carboxylic acid |
| This compound | Ba(OH)₂, H₂O, Heat | Hydrolysis | N-Benzylazetidine-3-carboxylic acid |
| This compound | H₂SO₄, Methanol | Hydrolysis/Esterification | N-Benzylazetidine-3-carboxylic acid methyl ester |
| This compound | H₂O₂, NaOH | Partial Hydrolysis | N-Benzyl-3-carboxamidoazetidine |
| This compound | LiAlH₄ or H₂/Catalyst | Reduction | N-Benzyl-3-aminomethylazetidine |
| This compound | NaN₃, NH₄Cl | Cycloaddition | 5-(N-Benzylazetidin-3-yl)-1H-tetrazole |
Experimental Protocols
Hydrolysis to N-Benzylazetidine-3-carboxylic Acid
This protocol describes the complete hydrolysis of the cyano group to a carboxylic acid functionality.
Protocol 1A: Acid-Catalyzed Hydrolysis [3]
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
To a stirred mixture of this compound (1.0 eq) and methanol, slowly add concentrated sulfuric acid (e.g., 60 ml per 17 g of starting material) at room temperature over 15 minutes.[3]
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add water.
-
The mixture is then heated, often to boiling, to complete the hydrolysis of the intermediate ester.[3] This is typically indicated by the formation of a homogeneous solution from an initial two-phase system.[3]
-
The water can be removed by evaporation to isolate the crude N-benzylazetidine-3-carboxylic acid.[3]
-
The crude product can be further purified by recrystallization or chromatography.
-
Protocol 1B: Base-Catalyzed Hydrolysis [4]
-
Materials:
-
This compound
-
Saturated Barium Hydroxide (Ba(OH)₂) solution
-
Carbon Dioxide (gas)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
A mixture of this compound (1.0 eq) in a saturated aqueous solution of barium hydroxide is heated under reflux for an extended period (e.g., 30 hours).[4]
-
After cooling, the reaction mixture is saturated with gaseous carbon dioxide to precipitate excess barium as barium carbonate.[4]
-
The precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield N-benzylazetidine-3-carboxylic acid.[4]
-
Partial Hydrolysis to N-Benzyl-3-carboxamidoazetidine
This protocol describes the conversion of the cyano group to a primary amide.
-
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up by adding a reducing agent (e.g., sodium sulfite) to quench excess peroxide, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude amide, which can be purified by chromatography or recrystallization.
-
Reduction to N-Benzyl-3-aminomethylazetidine
This protocol outlines the reduction of the cyano group to a primary amine.
Protocol 3A: Using Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
-
Protocol 3B: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)
-
Methanol or Ethanol
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add the catalyst (e.g., 10% Pd/C, 5-10 wt%).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) or add a hydrogen donor like ammonium formate for transfer hydrogenation.[5]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter pad with the solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the desired amine.
-
Cycloaddition to 5-(N-Benzylazetidin-3-yl)-1H-tetrazole
This protocol describes the [3+2] cycloaddition reaction of the cyano group with an azide to form a tetrazole ring.
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or another acid catalyst (e.g., ZnBr₂)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (e.g., 1.5-2.0 eq), and ammonium chloride (e.g., 1.5-2.0 eq) in DMF.
-
Heat the reaction mixture (e.g., 100-120 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude tetrazole can be purified by recrystallization.
-
Application in Drug Discovery: Azetidine Derivatives as STAT3 Inhibitors
Azetidine-containing compounds have emerged as promising scaffolds in drug discovery. Notably, certain azetidine-2-carboxamide derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[3][6] The STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers.[3]
The derivatization of this compound provides a platform for synthesizing novel compounds that could be explored as STAT3 inhibitors. For instance, the carboxylic acid derivative can be coupled with various amines to generate a library of amides for screening. Similarly, the aminomethyl derivative can be used as a building block for further elaboration.
Caption: Potential mechanism of action for azetidine-based STAT3 inhibitors.
This diagram illustrates a potential mechanism where azetidine derivatives could inhibit the STAT3 signaling pathway. By preventing the dimerization of phosphorylated STAT3, these compounds can block its translocation to the nucleus and subsequent gene transcription, which is crucial for the proliferation of cancer cells.[3] The synthesis of a library of derivatives from this compound could lead to the discovery of novel and potent STAT3 inhibitors.
Experimental Workflow for Derivatization and Screening
The following workflow outlines the general process from derivatization to initial biological screening.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Benzyl-3-cyanoazetidine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Benzyl-3-cyanoazetidine as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique strained ring system of the azetidine core, combined with the reactivity of the nitrile group and the protective nature of the benzyl group, makes this compound a valuable precursor for a range of bioactive molecules.
Overview of Synthetic Applications
This compound serves as a pivotal starting material for the synthesis of various 3-substituted azetidine derivatives. The primary transformation involves the hydrolysis of the nitrile group to a carboxylic acid or its ester, yielding N-benzylazetidine-3-carboxylic acid and its corresponding esters. These intermediates are crucial for the development of drugs targeting a variety of physiological pathways. Subsequent debenzylation provides the free azetidine-3-carboxylic acid scaffold, a constrained β-amino acid analog that is incorporated into numerous pharmaceutical agents to enhance potency, selectivity, and pharmacokinetic properties.
Key pharmaceutical classes synthesized from this compound derivatives include:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used in the management of type 2 diabetes.
-
Neurokinin (NK) Receptor Antagonists: Investigated for the treatment of gastrointestinal diseases and other conditions.
-
GABA Uptake Inhibitors: Explored for their potential in treating neurological disorders.
Key Synthetic Transformations and Protocols
Synthesis of N-Benzylazetidine-3-carboxylic Acid and its Methyl Ester
A fundamental application of this compound is its conversion to N-benzylazetidine-3-carboxylic acid, a key intermediate for further elaboration. A patented method details the hydrolysis of the nitrile via a methyl ester intermediate.[1]
Experimental Protocol: Two-Step Hydrolysis
Step 1: Synthesis of N-benzylazetidine-3-carboxylic acid methyl ester [1]
-
To a stirred mixture of 17 g of this compound and 60 ml of methanol at room temperature, slowly add 60 ml of concentrated sulfuric acid over 15 minutes.
-
Control the exothermic reaction to maintain the temperature between 50-55°C.
-
After the initial reaction, heat the mixture at 80°C for 2 hours.
-
Cool the reaction mixture and pour it into 400 g of ice.
-
Basify the mixture with 120 ml of ammonia (sp. gr. 0.88).
-
Extract the product with methylene chloride.
-
Wash the organic extract with water and concentrate under reduced pressure using a rotary evaporator.
-
Purify the residue by distillation.
Step 2: Hydrolysis to N-benzylazetidine-3-carboxylic acid [1]
-
Mix 1.5 g of the purified N-benzylazetidine-3-carboxylic acid methyl ester with 25 ml of distilled water.
-
Heat the mixture to reflux under a nitrogen atmosphere for approximately 40 minutes, or until the initial oily two-phase system becomes homogeneous.
-
Remove the water using a rotary evaporator to yield the crystalline product.
-
Dry the product in a vacuum oven at 60°C.
Quantitative Data
| Intermediate | Starting Material | Reagents | Yield | Purity | Reference |
| N-benzylazetidine-3-carboxylic acid methyl ester | This compound | Methanol, Sulfuric Acid | N/A | N/A | US4721793A |
| N-benzylazetidine-3-carboxylic acid | N-benzylazetidine-3-carboxylic acid methyl ester | Water | N/A | N/A | US4721793A |
Note: The patent does not specify the yield and purity.
Debenzylation to Azetidine-3-carboxylic Acid
The removal of the N-benzyl protecting group is a critical step to furnish the core azetidine-3-carboxylic acid scaffold. Catalytic transfer hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the N-benzylazetidine-3-carboxylic acid derivative in a suitable solvent such as methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add a hydrogen donor, such as ammonium formate, in excess.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Application in the Synthesis of Pharmaceutical Scaffolds
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Azetidine-based compounds are known inhibitors of DPP-4, an enzyme involved in glucose metabolism.[2][3][4] The azetidine scaffold provides a rigid framework for interacting with the active site of the enzyme.
Signaling Pathway
References
Application Notes and Protocols: A Detailed Procedure for the N-benzylation of 3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of N-benzyl-3-cyanoazetidine, a valuable building block in medicinal chemistry and drug development. The procedure outlines the N-alkylation of 3-cyanoazetidine using benzyl bromide.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in synthetic and medicinal chemistry. Their unique strained ring system makes them attractive scaffolds for the development of novel therapeutic agents. Functionalization of the azetidine nitrogen allows for the introduction of various substituents, modulating the physicochemical and pharmacological properties of the molecule. This protocol details a standard procedure for the N-benzylation of 3-cyanoazetidine, a common transformation to protect the secondary amine or to introduce a benzyl group as a key pharmacophore element.
Experimental Protocol
This procedure describes the N-benzylation of 3-cyanoazetidine using benzyl bromide as the alkylating agent and potassium carbonate as the base in acetonitrile.
Materials and Equipment:
-
3-cyanoazetidine (hydrochloride or free base)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-cyanoazetidine (1.0 eq). If starting from the hydrochloride salt, use 2.5 equivalents of potassium carbonate. If starting with the free base, 1.5 equivalents of potassium carbonate is sufficient.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-cyanoazetidine.
-
Reagent Addition: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Safety Precautions:
-
Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
Always work under an inert atmosphere when using anhydrous solvents and reagents to prevent side reactions with moisture.
Data Presentation
The following table summarizes the key quantitative parameters for the N-benzylation of 3-cyanoazetidine.
| Parameter | Value | Notes |
| Reactants | ||
| 3-cyanoazetidine | 1.0 eq | Starting material. |
| Benzyl bromide | 1.1 eq | Alkylating agent. A slight excess is used to ensure complete consumption of the starting material. |
| Potassium carbonate | 1.5 - 2.5 eq | Base to neutralize the generated HBr and deprotonate the azetidine nitrogen if starting from salt. |
| Solvent | ||
| Acetonitrile | 0.1 - 0.2 M concentration | Anhydrous grade is recommended. |
| Reaction Conditions | ||
| Temperature | Reflux (~82°C) | |
| Time | 4 - 6 hours | Reaction progress should be monitored by TLC. |
| Expected Outcome | ||
| Product | This compound | |
| Theoretical Yield | - | Dependent on the starting scale. |
| Expected Purity after chromatography | >95% |
Experimental Workflow Diagram
Caption: Workflow for the N-benzylation of 3-cyanoazetidine.
Application Notes & Protocols: Characterization of N-Benzyl-3-cyanoazetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Benzyl-3-cyanoazetidine is a chemical compound with the molecular formula C11H12N2.[1] As a substituted azetidine, it serves as a valuable building block in medicinal chemistry and drug discovery. Accurate and thorough analytical characterization is crucial to confirm its identity, purity, and structural integrity before its use in further applications. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-step process beginning with synthesis and purification, followed by a series of spectroscopic and chromatographic analyses to confirm the structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of atoms in this compound.[2]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
Data Presentation: NMR
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Technique | Assignment | Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic Protons (C₆H₅) | 7.44-7.32 (m, 5H) | Phenyl group protons. |
| Benzylic Protons (CH₂) | 4.38 (s, 2H) | Methylene group adjacent to the phenyl ring.[4] | |
| Azetidine Ring Protons | Data not available in search results | ||
| ¹³C NMR | Aromatic Carbons | 139.5, 129.3, 128.6, 127.5, 127.2 | Signals corresponding to the benzyl ring carbons.[4] |
| Benzylic Carbon (CH₂) | 48.4 | Carbon of the methylene group.[4] | |
| Nitrile Carbon (C≡N) | ~115-120 | Typical range for a nitrile carbon.[5][6] | |
| Azetidine Ring Carbons | Data not available in search results |
Note: Specific peak assignments for the azetidine ring protons and carbons were not explicitly found in the provided search results and would need to be determined from the actual spectrum. The provided chemical shifts for the benzyl group are based on similar N-benzyl structures and serve as a reference.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[2]
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (m/z ≈ 173.10).
-
Data Presentation: MS
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂[1] |
| Molecular Weight | 172.23 g/mol [1] |
| Ionization Mode | ESI+ |
| Expected m/z [M+H]⁺ | 173.1073 |
| Observed m/z [M+H]⁺ | To be determined experimentally |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.[7] A reversed-phase method is typically employed.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC
Table 3: HPLC Purity Analysis Summary
| Parameter | Result |
| Retention Time (t_R_) | To be determined experimentally |
| Purity (%) | To be calculated from the chromatogram |
Logical Relationship of Analytical Techniques
Each analytical method provides a unique piece of information that, when combined, offers a complete picture of the compound's identity and quality.
References
Protecting Group Strategies for Azetidine-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common protecting group strategies for the nitrogen atom of azetidine-3-carbonitrile. This document outlines detailed experimental protocols for the introduction and removal of key protecting groups and includes a comparative data summary to aid in the selection of the most appropriate strategy for a given synthetic route.
The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules incorporating the azetidine-3-carbonitrile scaffold. The choice of the N-protecting group is critical to ensure stability during subsequent reaction steps and to allow for selective deprotection under conditions that preserve the integrity of the nitrile functional group and the strained azetidine ring. This document focuses on three widely used protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
Comparative Data of Protecting Group Strategies
The selection of an appropriate protecting group depends on the overall synthetic plan, including the reaction conditions of subsequent steps and the desired orthogonality. The following table summarizes key quantitative data for the protection and deprotection of the azetidine-3-carbonitrile nitrogen.
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reaction Time (Deprotection) | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95 | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | >90 | 0.5 - 2 hours | Stable to a wide range of non-acidic reagents. The nitrile group is stable under these acidic deprotection conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 90-95 | H₂, Pd/C | >90 | 1 - 12 hours | Orthogonal to Boc and many other groups. Requires hydrogenation conditions, which may affect other functional groups like alkenes or alkynes. |
| Benzyl (Bn) | Benzyl bromide (BnBr) | 85-95 | H₂, Pd/C | >85 | 12 - 24 hours | More robust than Cbz under certain conditions. Removal also relies on hydrogenation. |
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the general workflow for employing a protecting group strategy in the synthesis of a target molecule derived from azetidine-3-carbonitrile.
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine-3-carbonitrile
This protocol describes the procedure for the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Azetidine-3-carbonitrile hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., CH₂Cl₂ or THF), add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, partition the mixture between the organic solvent and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-cyanoazetidine-1-carboxylate.
Protocol 2: N-Boc Deprotection of tert-Butyl 3-Cyanoazetidine-1-carboxylate
This protocol details the removal of the Boc protecting group under acidic conditions.
Materials:
-
tert-Butyl 3-cyanoazetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azetidine-3-carbonitrile.
Protocol 3: N-Cbz Protection of Azetidine-3-carbonitrile
This protocol describes the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Materials:
-
Azetidine-3-carbonitrile hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) at 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12-20 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl 3-cyanoazetidine-1-carboxylate.
Protocol 4: N-Cbz Deprotection of Benzyl 3-Cyanoazetidine-1-carboxylate
This protocol details the removal of the Cbz group via catalytic hydrogenation.
Materials:
-
Benzyl 3-cyanoazetidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Celite®
Procedure:
-
Dissolve benzyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain azetidine-3-carbonitrile.
Protocol 5: N-Benzylation of Azetidine-3-carbonitrile
This protocol describes the protection of the azetidine nitrogen with a benzyl (Bn) group.
Materials:
-
Azetidine-3-carbonitrile hydrochloride
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of azetidine-3-carbonitrile hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) or triethylamine (2.2 eq) in acetonitrile or DMF, add benzyl bromide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-benzylazetidine-3-carbonitrile.
Protocol 6: N-Debenzylation of 1-Benzylazetidine-3-carbonitrile
This protocol details the removal of the benzyl group by catalytic hydrogenation.
Materials:
-
1-Benzylazetidine-3-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Celite®
Procedure:
-
Dissolve 1-benzylazetidine-3-carbonitrile (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Connect the flask to a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain azetidine-3-carbonitrile.
Troubleshooting & Optimization
Technical Support Center: N-Benzyl-3-cyanoazetidine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-3-cyanoazetidine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely adopted method is a two-step, one-pot synthesis starting from N-Benzyl-azetidin-3-ol. The process involves the activation of the hydroxyl group by converting it into a better leaving group (e.g., a mesylate or tosylate), followed by a nucleophilic substitution with a cyanide salt.[1]
Q2: Which cyanide source is recommended for the substitution reaction?
A2: Alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. The choice may depend on solubility in the chosen solvent system and cost. For enhanced reactivity and solubility in organic solvents, a phase-transfer catalyst can be employed.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a significant decrease in the starting material (N-Benzyl-azetidin-3-ol) spot and the appearance of a new, less polar product spot indicates progress. GC-MS can confirm the disappearance of the starting material and the formation of the product with the expected molecular weight (172.23 g/mol ).
Q4: What are the critical safety precautions when working with alkali metal cyanides?
A4: Extreme caution is mandatory. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Crucially, never allow cyanide salts to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas. Prepare a quenching solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) to safely neutralize any residual cyanide in the glassware and waste solutions.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Mesylation | The initial activation of the alcohol is critical. Ensure the methanesulfonyl chloride (MsCl) is fresh and added slowly at a low temperature (e.g., 0 °C) to prevent degradation. Confirm the presence of a non-nucleophilic base (e.g., Triethylamine, Et3N) in slight excess (1.1-1.3 equivalents) to neutralize the HCl byproduct. |
| Poor Nucleophilic Substitution | The C-N bond formation can be sluggish. Consider increasing the reaction temperature (e.g., 50-80 °C). The choice of solvent is crucial; polar aprotic solvents like DMSO or DMF are generally effective. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate when using alkali metal cyanides.[1] |
| Degradation of Starting Material/Product | The strained azetidine ring can be susceptible to ring-opening, especially under harsh conditions.[2] Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Hydrolysis of Cyanide | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the cyanide anion, reducing its nucleophilicity and effectiveness. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | If the mesylation or cyanation step is incomplete, you will observe residual N-Benzyl-azetidin-3-ol. Increase the reaction time or temperature moderately. Ensure the stoichiometry of the cyanide salt is at least 1.2-1.5 equivalents to drive the reaction to completion. |
| Formation of Elimination Byproduct | The mesylate intermediate can undergo elimination to form an unsaturated byproduct. This is favored by sterically hindered bases or high temperatures. Use a non-hindered base like Et3N and maintain careful temperature control during both the mesylation and cyanation steps. |
| Purification Issues | The product can be difficult to separate from residual starting material or byproducts. Optimize your purification method. Column chromatography using a silica gel stationary phase with a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is typically effective. |
Data on Reaction Condition Optimization
The following table summarizes key variables that can be adjusted to optimize the yield of the cyanation step.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Cyanide Source | NaCN | KCN | NaCN | NaCN is often more soluble in polar aprotic solvents, potentially leading to faster reaction rates. |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | DMSO and DMF are excellent solvents for SN2 reactions and can significantly improve yield over MeCN. |
| Temperature | 25 °C (Room Temp) | 60 °C | 80 °C | Increasing temperature generally increases the reaction rate, but temperatures >80-90 °C may promote side reactions. An optimal range is often 60-80 °C. |
| Catalyst | None | TBAHS (10 mol%) | TBAI (10 mol%) | A phase-transfer catalyst (TBAHS) or an iodide source (TBAI) can accelerate the reaction and improve yield, especially in less polar solvents. |
Detailed Experimental Protocol
Synthesis of this compound from N-Benzyl-azetidin-3-ol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Materials:
-
N-Benzyl-azetidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Benzyl-azetidin-3-ol (1.0 eq) in anhydrous DCM.
-
Mesylation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise. After 10 minutes, add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Solvent Exchange: Carefully remove the DCM under reduced pressure (in vacuo) while keeping the temperature low.
-
Cyanation: To the resulting crude mesylate, add anhydrous DMSO followed by sodium cyanide (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the formation of the product by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane) to yield this compound as a pure compound.
Visualizations
Caption: Two-step synthesis pathway for this compound.
Caption: Troubleshooting workflow for optimizing synthesis yield and purity.
References
Technical Support Center: Synthesis of 1-Benzylazetidine-3-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylazetidine-3-carbonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1-benzylazetidine-3-carbonitrile, focusing on the common two-step process involving the mesylation of 1-benzylazetidin-3-ol followed by nucleophilic substitution with a cyanide source.
Issue 1: Low Yield of 1-Benzylazetidine-3-carbonitrile
Possible Causes and Solutions:
-
Incomplete Mesylation: The conversion of the starting alcohol to the mesylate intermediate may be incomplete.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a slight excess of methanesulfonyl chloride and a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting alcohol.
-
-
Competing Elimination Reaction: The mesylate intermediate can undergo an E2 elimination reaction to form 1-benzyl-2,3-dihydroazete, especially in the presence of a strong, sterically hindered base or at elevated temperatures.
-
Solution: Use a polar aprotic solvent like DMF or DMSO, which favors the S(_N)2 reaction over elimination. Maintain a moderate reaction temperature (e.g., 60-80 °C) as higher temperatures can promote elimination.
-
-
Hydrolysis of the Mesylate: The presence of water in the reaction mixture can lead to the hydrolysis of the mesylate intermediate back to the starting alcohol, 1-benzylazetidin-3-ol.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
-
Degradation of the Product: The azetidine ring is susceptible to ring-opening under harsh conditions.
-
Solution: Avoid prolonged reaction times and high temperatures. Use a carefully controlled work-up procedure, avoiding strongly acidic or basic conditions.
-
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Their Mitigation:
-
Unreacted 1-Benzyl-3-mesyloxyazetidine: If the nucleophilic substitution is incomplete, the mesylate intermediate will remain.
-
Mitigation: Increase the reaction time or temperature slightly, but be mindful of promoting side reactions. Use a slight excess of the cyanide source. The mesylate can be separated from the product by column chromatography.
-
-
1-Benzylazetidin-3-ol: This impurity arises from the hydrolysis of the mesylate intermediate.
-
Mitigation: This more polar impurity can be removed by column chromatography on silica gel.
-
-
Ring-Opened Byproducts: Strong nucleophiles can attack the azetidinium salt, leading to ring-opened products. For example, cyanide could attack a methylene carbon of the ring, leading to a γ-aminonitrile.
-
Mitigation: Use the mildest possible reaction conditions. This type of impurity is often difficult to separate, so preventing its formation is key.
-
-
1-Benzyl-3-(alkoxy)azetidine: If an alcohol is used as the solvent (e.g., ethanol), it can compete with the cyanide nucleophile, resulting in an ether byproduct.
-
Mitigation: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Issue 3: Difficulty in Product Purification
Challenges and Recommendations:
-
Polarity of the Product: Azetidine derivatives are often polar and can be highly water-soluble, making extraction challenging.
-
Recommendation: Use a continuous liquid-liquid extractor for efficient extraction from aqueous layers. Alternatively, saturate the aqueous phase with sodium chloride to decrease the solubility of the product.
-
-
Co-elution of Impurities: Some byproducts may have similar polarities to the desired product, making chromatographic separation difficult.
-
Recommendation: Employ a multi-solvent gradient system for column chromatography. Sometimes, converting the product to a salt (e.g., hydrochloride) can aid in purification by crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyanation step?
A1: Polar aprotic solvents are highly recommended to favor the S(_N)2 reaction and minimize side reactions. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the cyanide salt and promote the desired nucleophilic substitution. Acetonitrile is also a viable option. Protic solvents like ethanol should be avoided as they can act as competing nucleophiles.
Q2: Can I use a different leaving group instead of a mesylate?
A2: Yes, other good leaving groups can be used. A tosylate (p-toluenesulfonate) is a common alternative and will have similar reactivity. Halides (iodide, bromide) can also be used, but their preparation from the alcohol might require harsher conditions.
Q3: My reaction is very slow. Can I increase the temperature?
A3: Increasing the temperature can increase the reaction rate, but it also increases the likelihood of side reactions, particularly elimination and ring-opening. It is advisable to first ensure that all reagents are of high quality and the solvent is anhydrous. If an increase in temperature is necessary, it should be done cautiously and with careful monitoring of the reaction progress by TLC or LC-MS to minimize byproduct formation.
Q4: How can I confirm the structure of my final product and identify any byproducts?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (
H and1 C): This will provide the primary structural information for the desired product and can help identify major impurities.13 -
Mass Spectrometry (MS): This will confirm the molecular weight of the product and any byproducts. GC-MS can be particularly useful for identifying volatile impurities.
-
Infrared (IR) Spectroscopy: The presence of a sharp peak around 2240 cm
is characteristic of the nitrile (C≡N) functional group.−1
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyanation of 1-Benzyl-3-mesyloxyazetidine
| Parameter | Condition A | Condition B | Condition C |
| Cyanide Source | Sodium Cyanide | Potassium Cyanide | Tetrabutylammonium Cyanide |
| Solvent | DMF | DMSO | Acetonitrile |
| Temperature | 60 °C | 70 °C | 80 °C |
| Reaction Time | 16 hours | 12 hours | 10 hours |
| Typical Yield | 75-85% | 80-90% | 70-80% |
Table 2: Potential Side Products and Their Formation Conditions
| Side Product | Structure | Conditions Favoring Formation |
| 1-Benzyl-2,3-dihydroazete | High temperature, sterically hindered base | |
| 1-Benzylazetidin-3-ol | Presence of water | |
| Ring-Opened Aminonitrile | Harsh reaction conditions, strong nucleophiles | |
| 1-Benzyl-3-ethoxyazetidine | Use of ethanol as a solvent |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-mesyloxyazetidine
-
To a stirred solution of 1-benzylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 1-Benzylazetidine-3-carbonitrile
-
To a solution of 1-benzyl-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF, add sodium cyanide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x) to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-benzylazetidine-3-carbonitrile.
Visualizations
Caption: Main synthetic pathway to 1-benzylazetidine-3-carbonitrile.
Caption: Competing side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of azetidines. Due to the inherent ring strain of the four-membered ring, forming this valuable heterocyclic motif can be challenging, often leading to low yields and competing side reactions.[1][2][3] This guide offers practical solutions, detailed protocols, and comparative data to facilitate the optimization of your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing azetidine rings? A1: The main difficulties stem from the high activation energy and inherent ring strain (approx. 25.4 kcal/mol) of the four-membered ring.[1][4][5] This strain makes the ring susceptible to opening and can lead to issues such as low yields, the formation of more stable five- or six-membered ring side products (e.g., pyrrolidines), and potential for polymerization.[1][2][6]
Q2: What are the most common methods for synthesizing the azetidine ring? A2: The principal synthetic routes include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine, where the nitrogen atom displaces a leaving group.[4][7]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the photochemical or catalyst-promoted reaction of an imine with an alkene.[4][5]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4][8]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][9]
Q3: How do I choose an appropriate nitrogen-protecting group for my synthesis? A3: The choice is critical and depends on the reaction conditions.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust and can activate the nitrogen, but their removal often requires harsh conditions.[4]
-
tert-Butoxycarbonyl (Boc): A widely used group that is stable under many conditions and is readily removed with acid.[2]
-
Benzyl (Bn) or Carbobenzyloxy (Cbz): These groups offer orthogonal deprotection strategies, typically removable via hydrogenolysis.[2]
Q4: What are the recommended purification techniques for azetidine derivatives? A4: Purification can be challenging due to the polarity and potential volatility of azetidines.[2]
-
Column Chromatography: Using neutral or basic alumina can be a good alternative to silica gel to avoid the degradation of acid-sensitive azetidines.[1]
-
Recrystallization: Highly effective for solid and stable azetidine products.[1]
-
Distillation: Suitable for volatile and thermally stable azetidines, preferably under reduced pressure.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during azetidine synthesis in a question-and-answer format.
Q1: I am observing very low yields in my intramolecular cyclization. What are the common causes and how can I improve the yield? A1: Low yields are a frequent issue in azetidine synthesis.[1] The causes and potential solutions are outlined below.
| Potential Cause | Recommended Solution(s) |
| Poor Leaving Group | Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[4] |
| Competing Intermolecular Reactions | Use high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) to favor the intramolecular cyclization over dimerization or polymerization.[4] |
| Unfavorable Reaction Kinetics | Systematically optimize reaction conditions. Screen different solvents (polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions), adjust the temperature, and vary the catalyst loading.[1][4] |
| Steric Hindrance | Bulky substituents on the substrate can hinder the intramolecular cyclization.[1] Consider alternative synthetic routes, such as the ring expansion of aziridines or a [2+2] photocycloaddition.[1] |
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yield in azetidine synthesis.[4]
Q2: My reaction is producing a significant amount of the five-membered pyrrolidine ring instead of the desired azetidine. How can I improve selectivity? A2: The formation of more stable five-membered rings is a common competing pathway.[1] The choice of substrate stereochemistry and reaction conditions is crucial for controlling regioselectivity.
-
Control Temperature: Lower temperatures may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1]
-
Substrate Geometry: In the intramolecular aminolysis of epoxy amines, using a cis-epoxide precursor is critical for favoring the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet pathway (leading to pyrrolidine).[6]
-
Catalyst Selection: The choice of Lewis acid can dramatically influence selectivity. For the aminolysis of cis-3,4-epoxy amines, La(OTf)₃ has been shown to provide excellent selectivity for the azetidine product over other catalysts.[6][7]
Data Presentation: Optimizing Reaction Conditions
Quantitative data is crucial for optimizing reaction conditions. The tables below summarize key findings from cited literature.
Table 1: Effect of Solvent and Catalyst on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [6][7]
| Entry | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | 1,2-Dichloroethane (DCE) | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene (PhH) | 2.5 | 81 | <20:1 |
| 3 | Sc(OTf)₃ (5) | 1,2-Dichloroethane (DCE) | 2.5 | 45 | >20:1 |
| 4 | None | 1,2-Dichloroethane (DCE) | 24 | No Reaction | - |
Table 2: Comparison of a Classical vs. Photochemical Synthetic Strategy [10]
| Feature | Intramolecular Cyclization | Visible-Light [2+2] Cycloaddition |
| Strategy | Stepwise formation of C-N bond | Convergent [2+2] cycloaddition |
| Precursors | Requires synthesis of linear γ-amino alcohols | Utilizes readily available imine precursors and alkenes |
| Conditions | Often requires strong bases or heat | Mild conditions (room temperature, visible light) |
| Atom Economy | Good, but involves activation/leaving groups | Excellent, all reactant atoms incorporated |
Experimental Protocols
Protocol 1: Synthesis of an Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol [4]
This two-step protocol involves the activation of the hydroxyl group via mesylation, followed by base-mediated cyclization.
Step A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[4]
Step B: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step A in a suitable solvent (e.g., THF or DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base (e.g., NaH, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once complete, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Workflow for Intramolecular Cyclization
Caption: Workflow for azetidine synthesis via intramolecular cyclization.[4]
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [7]
This protocol describes the optimized conditions for a highly regioselective azetidine synthesis.
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).
-
Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.[7]
Common Synthetic Pathways to Azetidines
Caption: Major synthetic routes to the azetidine ring system.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. api.pageplace.de [api.pageplace.de]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Benzyl-3-cyanoazetidine
Welcome to the Technical Support Center for the purification of N-Benzyl-3-cyanoazetidine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this azetidine derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges stem from the inherent properties of the azetidine ring and the benzyl group. The strained four-membered azetidine ring is susceptible to ring-opening, especially under acidic conditions.[1][2][3] The benzyl group, while generally stable, can sometimes be cleaved under harsh conditions. Additionally, the polarity of the molecule can make separation from certain impurities by column chromatography challenging.
Q2: My this compound appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?
A2: Degradation on silica gel is a common issue for acid-sensitive compounds like this compound.[1] Standard silica gel is slightly acidic and can catalyze the ring-opening of the azetidine. To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.
-
Minimize contact time: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.
Q3: I am struggling to remove a polar impurity from my this compound sample. What purification strategy should I try?
A3: For removing polar impurities, several strategies can be effective:
-
Column Chromatography with a Gradient Elution: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. This will help to first elute your less polar product, leaving the more polar impurities adsorbed to the stationary phase.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing polar impurities, which will preferentially stay in the solvent.
-
Liquid-Liquid Extraction: A carefully chosen biphasic solvent system can be used to partition your product into the organic layer, while highly polar impurities may remain in the aqueous layer.
Q4: What are some potential side products in the synthesis of this compound that I should be aware of during purification?
A4: While specific byproducts depend on the synthetic route, general possibilities for related syntheses include:
-
Ring-opened products: Resulting from the cleavage of the azetidine ring, often leading to more polar, acyclic amines.[1][2][3]
-
Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, which would significantly alter the polarity of the molecule.
-
Over-alkylation or other side reactions of starting materials: Depending on the specific reagents used.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Product is not eluting from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound has degraded on the column. | Test the stability of your compound on a small amount of silica gel using a TLC plate before running a column. If it degrades, consider using a neutralized stationary phase or a different purification method.[1] | |
| Poor separation of product and impurities. | The chosen eluent system has poor selectivity. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation. | |
| Product elutes with a tailing peak. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a competitive agent to the eluent. For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) can improve peak shape. |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use at least 20-50 times the weight of silica gel to the weight of the crude sample. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents. |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid. | Add more solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. If that fails, a different solvent or a two-solvent system (a "good" solvent and a "poor" solvent) may be necessary. |
| The resulting crystals are very small or appear as a powder. | The crystallization process was too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. A slower cooling rate generally leads to larger crystals. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine a suitable eluent system by running thin-layer chromatography (TLC) on your crude product. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for your product should be around 0.2-0.4 for good separation. If streaking is observed, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the compounds.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting the collected fractions on a TLC plate.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Gradient Program (Example):
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (due to the benzyl group)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the purified this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Hypothetical Purification and Purity Data for this compound
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Column Chromatography | 85 | >98 | 75 | Eluent: Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine |
| Recrystallization | 90 | >99 | 80 | Solvent: Isopropanol/Hexane |
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for poor separation in column chromatography.
References
preventing decomposition of N-Benzyl-3-cyanoazetidine during reaction
Welcome to the Technical Support Center for N-Benzyl-3-cyanoazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The primary cause of decomposition is the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening reactions.[1] This susceptibility is significantly increased under acidic conditions due to the protonation of the azetidine nitrogen, which enhances the ring strain and makes the ring more electrophilic.
Q2: How does the 3-cyano group affect the stability of the azetidine ring?
Q3: What are the typical signs of this compound decomposition in my reaction mixture?
A3: Signs of decomposition can include the appearance of unexpected side products in your reaction monitoring (e.g., by TLC or LC-MS), a decrease in the yield of your desired product, and the formation of a complex mixture of unidentified compounds. Common decomposition pathways involve the ring-opening of the azetidine, which can lead to various substituted propane derivatives.
Q4: Are there any general handling and storage recommendations to maintain the stability of this compound?
A4: Yes, proper handling and storage are crucial. It is recommended to store this compound in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[2] Keep the container tightly closed to prevent exposure to moisture and air.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield of Desired Product and Formation of Multiple Byproducts
Possible Cause: Decomposition of the this compound starting material or intermediate due to harsh reaction conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral or slightly basic conditions if the reaction allows. Avoid strong acids. | Acidic conditions protonate the azetidine nitrogen, increasing ring strain and susceptibility to nucleophilic attack and ring-opening.[1] |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can provide the activation energy needed for decomposition pathways. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure to reaction conditions can increase the extent of decomposition. |
| Choice of Reagents | Use milder reagents where possible. For example, if a base is required, consider using a non-nucleophilic organic base instead of a strong inorganic base. | Strong nucleophiles can directly attack the azetidine ring, leading to ring-opening. |
| Solvent | Choose a solvent that is compatible with all reagents and does not promote decomposition. Aprotic solvents are often preferred. | Protic solvents can potentially participate in ring-opening reactions, especially under acidic conditions. |
Issue 2: Difficulty in Purifying the Product from a Complex Reaction Mixture
Possible Cause: The formation of multiple, closely related decomposition products.
Solutions:
-
Optimize Reaction Conditions: Before scaling up, perform small-scale experiments to optimize the reaction conditions as outlined in Issue 1 to minimize the formation of byproducts.
-
In-situ Protection: If the reaction chemistry allows, consider a temporary protection strategy for the azetidine nitrogen to reduce its nucleophilicity and basicity, thereby stabilizing the ring. This is a more advanced strategy and would require subsequent deprotection.
-
Alternative Synthetic Route: If decomposition is unavoidable and significantly impacts yield and purity, it may be necessary to explore an alternative synthetic route that avoids the use of harsh conditions in the presence of the this compound moiety.
Experimental Protocols
The following is a generalized protocol for a nucleophilic substitution reaction at the 3-position of a precursor to this compound, designed to minimize decomposition. This protocol is illustrative and should be adapted based on the specific nucleophile and reaction.
Protocol: Nucleophilic Substitution on a 3-Substituted Azetidine Precursor
Objective: To replace a leaving group at the 3-position of an N-benzylazetidine derivative with a nucleophile while minimizing ring decomposition.
Materials:
-
N-Benzyl-3-(leaving group)azetidine (e.g., tosylate, mesylate)
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Preparation: Dry all glassware thoroughly. Set up the reaction under an inert atmosphere.
-
Dissolution: Dissolve the N-Benzyl-3-(leaving group)azetidine in the chosen anhydrous aprotic solvent.
-
Addition of Nucleophile: Add the nucleophile to the reaction mixture. If the nucleophile is basic, add it portion-wise to control any potential exotherm and to maintain a moderate pH.
-
Temperature Control: Maintain the reaction at a controlled, low-to-ambient temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by TLC or LC-MS. Avoid excessive heating.
-
Reaction Monitoring: Check the reaction progress frequently. Once the starting material is consumed or the reaction appears to have stalled, proceed to work-up.
-
Work-up: Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Decomposition Pathway
Caption: Plausible decomposition pathways for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting reactions with this compound.
References
troubleshooting low conversion in N-benzylation of 3-cyanoazetidine
Technical Support Center: N-Benzylation of 3-Cyanoazetidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the N-benzylation of 3-cyanoazetidine, a critical step in the synthesis of various pharmaceutical intermediates.
Troubleshooting Low Conversion and Side Reactions
Low conversion is a common challenge in the N-benzylation of 3-cyanoazetidine, often attributed to the interplay between the strained azetidine ring and the electron-withdrawing nature of the cyano group. This section provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing very low conversion of my 3-cyanoazetidine to the N-benzylated product. What are the primary factors I should investigate?
A1: Low conversion in this reaction is typically linked to several key factors:
-
Base Strength and Type: The basicity of the reaction medium is crucial. An insufficiently strong base will not deprotonate the azetidine nitrogen effectively, leading to a low concentration of the nucleophilic amine. Conversely, a base that is too strong or sterically hindered can promote side reactions.
-
Solvent Choice: The polarity and solubility characteristics of the solvent play a significant role. The ideal solvent should fully dissolve the reactants and facilitate the {S_N}2 reaction pathway.
-
Reaction Temperature: Inadequate temperature may result in slow reaction kinetics, while excessive heat can lead to decomposition of the starting material or product and promote side reactions.
-
Quality of Reagents: The purity of 3-cyanoazetidine (often used as a hydrochloride salt), benzyl bromide, and the base is critical. Impurities can interfere with the reaction.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The primary side reactions to consider are:
-
Quaternization: The N-benzylated product can undergo a second benzylation to form a quaternary ammonium salt. This is more likely if an excess of benzyl bromide is used or if the reaction is run for an extended period. To mitigate this, use a stoichiometric amount or a slight excess of 3-cyanoazetidine.
-
Elimination/Ring Opening: Although less common under standard N-alkylation conditions, the strained azetidine ring can be susceptible to ring-opening, especially in the presence of strong nucleophiles or at elevated temperatures.
-
Hydrolysis of the Cyano Group: If water is present in the reaction mixture, the cyano group can be hydrolyzed to an amide or carboxylic acid, especially under strongly basic or acidic conditions. Ensure the use of anhydrous solvents and reagents.
Q3: How does the cyano group at the 3-position affect the N-benzylation reaction?
A3: The electron-withdrawing nature of the cyano group decreases the nucleophilicity of the azetidine nitrogen, making it a less reactive nucleophile compared to an unsubstituted azetidine.[1] This effect necessitates more forcing reaction conditions (e.g., stronger base, higher temperature) to achieve good conversion, which in turn can increase the likelihood of side reactions.
Q4: I am using 3-cyanoazetidine hydrochloride. Do I need to perform a separate neutralization step before the N-benzylation?
A4: Not necessarily. You can perform the reaction in situ by using an additional equivalent of base to neutralize the hydrochloride salt. However, for better control and potentially higher yields, a separate workup of the free base before the N-benzylation reaction is often recommended.
Experimental Protocols and Data
General Experimental Protocol for N-Benzylation of 3-Cyanoazetidine
This protocol is a representative procedure based on standard N-alkylation methodologies for azetidines. Optimization may be required based on your specific experimental setup and observations.
Materials:
-
3-Cyanoazetidine (or its hydrochloride salt)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-cyanoazetidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of azetidine), add potassium carbonate (2.0 eq). If using 3-cyanoazetidine hydrochloride, increase the amount of potassium carbonate to 3.0 eq.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-3-cyanoazetidine.
Quantitative Data from Related N-Alkylation of Azetidine Derivatives
The following table summarizes reaction conditions and yields for the alkylation of azetidine derivatives with electron-withdrawing groups, providing a basis for comparison and optimization.
| Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-((S)-1-arylethyl)azetidine-2-carbonitrile-borane complex | Benzyl bromide | LDA (1.2) | THF | -78 to RT | - | 72 | [2] |
| 3-Cyanoazetidine (from 3-hydroxyazetidine) | - | - | - | - | - | - | [3] |
| N-Boc-3-hydroxyazetidine | Phenol (Mitsunobu) | PPh₃, DIAD | THF | RT | 12 | 85 | [4] |
| Azetidine | Benzyl bromide | K₂CO₃ (2.0) | CH₃CN | 80 | 12 | 90 | General Protocol |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in the N-benzylation of 3-cyanoazetidine.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
effect of solvent and temperature on N-Benzyl-3-cyanoazetidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-Benzyl-3-cyanoazetidine, with a focus on the critical effects of solvent and temperature. The information is presented in a user-friendly question-and-answer format, supplemented by quantitative data, detailed experimental protocols, and a troubleshooting workflow to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of 3-cyanoazetidine with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the nucleophilic attack of the azetidine nitrogen on the benzyl group.
Q2: How do solvent and temperature influence the outcome of the synthesis?
Solvent and temperature are pivotal parameters that directly impact the reaction's yield, purity, and duration. The solvent's polarity and aprotic nature can significantly affect the solubility of reactants and the kinetics of the SN2 reaction. Temperature influences the reaction rate; while higher temperatures can accelerate the reaction, they may also promote the formation of undesirable byproducts. Careful optimization of both parameters is crucial for an efficient and clean synthesis.
Data Presentation
The following tables provide a summary of the expected outcomes when varying solvent and temperature for the N-benzylation of 3-cyanoazetidine. This data is compiled from established principles of N-alkylation reactions and analysis of related synthetic procedures.
Table 1: Effect of Solvent on this compound Synthesis
| Solvent | Dielectric Constant (ε) | Expected Yield (%) | Purity (%) | Remarks |
| Acetonitrile (ACN) | 37.5 | 88 - 96 | >98% | Excellent solvent for SN2 reactions, good solubility of reactants. |
| Dimethylformamide (DMF) | 36.7 | 90 - 98 | >97% | High boiling point allows for a wider temperature range; may require more rigorous purification. |
| Tetrahydrofuran (THF) | 7.6 | 75 - 85 | >96% | Lower polarity can lead to slower reaction rates; good for controlled reactions at lower temperatures. |
| 1,4-Dioxane | 2.2 | 70 - 82 | >95% | Low polarity may necessitate longer reaction times or higher temperatures. |
Table 2: Effect of Temperature on this compound Synthesis in Acetonitrile
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) | Remarks |
| Room Temperature (~25°C) | 24 - 36 | 75 - 85 | >99% | Slow reaction rate, but typically results in very high purity with minimal byproducts. |
| 50°C | 6 - 10 | 85 - 92 | >98% | A good balance between reaction time and yield with excellent purity. |
| 80°C (Reflux) | 2 - 4 | 92 - 96 | >98% | Optimal condition for achieving high yield in a short timeframe. |
| > 90°C | < 2 | 88 - 94 | ~97% | While the reaction is faster, there is an increased risk of byproduct formation. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the N-alkylation of 3-cyanoazetidine using benzyl bromide.
Materials:
-
3-Cyanoazetidine (or its hydrochloride salt)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanoazetidine (1.0 equivalent) in anhydrous acetonitrile (approximately 15 mL per mmol of azetidine).
-
Add anhydrous potassium carbonate (2.0 equivalents). If starting with 3-cyanoazetidine hydrochloride, use 3.0 equivalents of potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude this compound by silica gel column chromatography.
Troubleshooting Guide
Q3: My reaction is proceeding very slowly or has stalled. What could be the issue?
-
Potential Cause: Low reaction temperature, insufficient base, or poor solvent choice.
-
Recommended Solution:
-
Gradually increase the reaction temperature and monitor for progress.
-
Ensure the base is anhydrous and added in sufficient quantity. For less reactive alkyl halides, consider a stronger base like cesium carbonate.
-
If using a low-polarity solvent like THF or dioxane, consider switching to a more polar aprotic solvent such as acetonitrile or DMF.
-
Q4: I am observing a significant byproduct, leading to a lower yield of the desired product. What is this byproduct and how can I avoid it?
-
Potential Cause: The most common byproduct is the quaternary ammonium salt, formed by the over-alkylation of the this compound product with another molecule of benzyl bromide.
-
Recommended Solution:
-
Reduce the stoichiometry of the benzyl bromide to 1.05 equivalents.
-
Add the benzyl bromide to the reaction mixture dropwise over a period of time to maintain a low concentration.
-
Lower the reaction temperature to favor the mono-alkylation product.
-
Q5: The purification of my final product is difficult due to persistent impurities. What are the likely impurities and how can I improve purification?
-
Potential Cause: Unreacted starting materials (3-cyanoazetidine and benzyl bromide) or the aforementioned quaternary salt byproduct.
-
Recommended Solution:
-
Ensure the reaction has gone to completion to consume the starting materials.
-
During the work-up, a water wash will remove any remaining 3-cyanoazetidine and a bisulfite wash can help remove residual benzyl bromide.
-
The highly polar quaternary salt can often be removed by silica gel chromatography, eluting with a solvent system of increasing polarity.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Catalyst Selection for N-Benzyl-3-cyanoazetidine Preparation
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate catalyst for the synthesis of N-Benzyl-3-cyanoazetidine. It includes frequently asked questions (FAQs) and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The preparation of this compound typically involves a nucleophilic substitution reaction where a leaving group on the azetidine ring (e.g., a halogen like chlorine or bromine) is displaced by a cyanide group. A highly effective and widely used method for this type of transformation is Phase-Transfer Catalysis (PTC).[1][2] PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the cyanide salt and an organic phase containing the azetidine substrate).
Q2: What type of catalyst is recommended for this synthesis?
For the cyanation of N-benzyl-3-haloazetidine, phase-transfer catalysts are highly recommended.[1] The most common types of phase-transfer catalysts suitable for this reaction are:
-
Quaternary Ammonium Salts: Such as tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride, and Aliquat 336.[3]
-
Quaternary Phosphonium Salts. [3]
-
Crown Ethers. [3]
These catalysts work by pairing with the cyanide anion and transporting it from the aqueous phase to the organic phase where the reaction with the azetidine substrate occurs.
Q3: What are the advantages of using a phase-transfer catalyst?
Phase-transfer catalysis offers several advantages in organic synthesis, including:
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.[1]
-
Use of Inexpensive Reagents: It allows for the use of simple and inexpensive inorganic salts like sodium cyanide or potassium cyanide.
-
Increased Reaction Rates: The catalyst enhances the reactivity of the nucleophile, leading to faster reactions.
-
Improved Yields and Selectivity: By bringing the reactants together effectively, PTC can lead to higher product yields and fewer side products.[2]
-
Solvent Flexibility: A wide range of organic solvents can be used.[1]
Q4: How much catalyst should be used?
The amount of phase-transfer catalyst used is typically in the range of 0.0001 to 0.1 molar equivalents relative to the limiting reactant.[3] A common starting point is 1-5 mol%. The optimal amount should be determined experimentally for each specific reaction setup.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst | - Ensure the catalyst is not degraded. - Try a different type of phase-transfer catalyst (e.g., switch from a quaternary ammonium salt to a phosphonium salt). - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor mixing | - Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases. | |
| Deactivated leaving group | - Confirm the quality of the starting N-benzyl-3-haloazetidine. A better leaving group (e.g., iodide) can be generated in situ by adding a catalytic amount of NaI or KI. | |
| Slow Reaction Rate | Insufficient temperature | - Gradually increase the reaction temperature. Monitor for potential side product formation. |
| Low catalyst concentration | - Increase the amount of phase-transfer catalyst. | |
| Inappropriate solvent | - The choice of organic solvent can influence the reaction rate. Consider screening solvents with different polarities. | |
| Formation of Side Products | Hydrolysis of the cyano group | - Ensure the reaction is not exposed to highly acidic or basic conditions for extended periods, especially during workup. |
| Impurities in starting materials | - Purify the starting materials before use. | |
| Reaction temperature is too high | - Lower the reaction temperature and monitor the reaction progress over a longer period. |
Catalyst Comparison
The following table provides a general comparison of common phase-transfer catalysts that can be considered for the synthesis of this compound.
| Catalyst Type | Examples | Key Characteristics |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride, Aliquat 336 | - Most commonly used. - Generally stable and relatively inexpensive. - Effectiveness can depend on the lipophilicity of the cation. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | - Often more thermally stable than their ammonium counterparts. - Can be more effective in certain systems. |
| Crown Ethers | 18-Crown-6 | - Excellent at complexing alkali metal cations (like K+ from KCN), enhancing the nucleophilicity of the cyanide anion. - Generally more expensive than quaternary salts. |
Experimental Protocol: General Procedure for this compound Synthesis via Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization.
Materials:
-
N-Benzyl-3-chloroazetidine (or the bromo/iodo analogue)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Benzyl-3-chloroazetidine (1.0 eq) and the phase-transfer catalyst (e.g., 0.05 eq of TBAB) in the chosen organic solvent.
-
Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1.2 eq) in water to create a concentrated aqueous solution.
-
Reaction: Add the aqueous cyanide solution to the organic solution in the flask. Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection and troubleshooting.
References
Technical Support Center: Synthesis of 1-Benzylazetidine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylazetidine-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-benzylazetidine-3-carbonitrile, focusing on two primary synthetic routes:
-
Route A: N-benzylation of azetidine-3-carbonitrile.
-
Route B: Cyanation of a 1-benzylazetidin-3-yl precursor.
Route A: N-Benzylation of Azetidine-3-carbonitrile
This route involves the direct alkylation of azetidine-3-carbonitrile with a benzylating agent, such as benzyl bromide.
Experimental Protocol: N-Benzylation of Azetidine-3-carbonitrile
-
Preparation: To a solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine, 2.5-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt. Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-benzylazetidine-3-carbonitrile.
Troubleshooting Common Issues in Route A
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Ensure the base is dry and of good quality.- Increase the reaction temperature or prolong the reaction time.- Use a more reactive benzylating agent (e.g., benzyl iodide, which can be generated in situ). |
| Product loss during work-up or purification. | - Use caution during extraction to avoid loss into the aqueous phase.- Optimize the column chromatography conditions to ensure good separation. | |
| Presence of Unreacted Azetidine-3-carbonitrile | Insufficient benzylating agent or base. | - Use a slight excess of benzyl bromide (1.1-1.2 eq).- Ensure at least 2 equivalents of base are used to both neutralize the starting material and scavenge the HBr formed. |
| Ineffective neutralization of the hydrochloride salt. | - Allow sufficient time for the pre-reaction with the base before adding benzyl bromide. | |
| Formation of Quaternary Ammonium Salt Impurity | Over-alkylation of the product.[1][2] | - Use a controlled amount of benzyl bromide (not a large excess).- Add the benzyl bromide slowly to the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Benzyl Alcohol/Dibenzyl Ether Impurities | Hydrolysis of benzyl bromide. | - Use anhydrous solvents and reagents.- Ensure the base is non-nucleophilic (e.g., K₂CO₃, DIPEA). |
Logical Relationship for Troubleshooting Route A
Route B: Cyanation of 1-Benzylazetidin-3-yl Precursors
This route typically starts from 1-benzylazetidin-3-ol, which is first oxidized to 1-benzylazetidin-3-one. The ketone is then converted to the nitrile.
Experimental Protocol: Two-Step Synthesis via 1-Benzylazetidin-3-one
Step 1: Oxidation of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-one
-
Preparation: Dissolve 1-benzylazetidin-3-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
-
Oxidation: Add an oxidizing agent (e.g., Dess-Martin periodinane, or a Swern oxidation system using oxalyl chloride and DMSO) at the appropriate temperature (often cooled).[3][4]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction as appropriate for the chosen oxidant and perform an extractive work-up.
-
Purification: Purify the crude ketone by column chromatography.
Step 2: Conversion of 1-Benzylazetidin-3-one to 1-Benzylazetidine-3-carbonitrile
-
Oxime Formation: React 1-benzylazetidin-3-one (1.0 eq) with hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate) in a solvent like ethanol or a mixture of water and an organic solvent.
-
Dehydration: Isolate the crude oxime and dehydrate it using a suitable reagent such as acetic anhydride, trifluoroacetic anhydride, or a Burgess reagent to yield the nitrile.[5][6]
-
Purification: Purify the final product by column chromatography.
Troubleshooting Common Issues in Route B
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Oxidation (Step 1) | Insufficient oxidizing agent. | - Use a slight excess of the oxidant (1.1-1.5 eq).- Ensure the oxidant is fresh and active. |
| Unstable product. | - Azetidin-3-ones can be unstable; consider proceeding to the next step with the crude product if clean. | |
| Low Yield in Cyanation (Step 2) | Incomplete oxime formation. | - Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) for optimal oxime formation.[5] |
| Incomplete dehydration of the oxime. | - Use a more powerful dehydrating agent.- Increase the reaction temperature for the dehydration step. | |
| Ring-Opening of the Azetidine | Harsh reaction conditions (acidic or basic).[7] | - Use milder reagents and conditions where possible.- Keep reaction times to a minimum. |
| Formation of Amide Impurity | Partial hydrolysis of the nitrile during work-up or purification. | - Use anhydrous conditions during the final stages of the synthesis and purification.- Avoid strongly acidic or basic conditions during work-up. |
Experimental Workflow for Route B
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-benzylazetidine-3-carbonitrile?
A1: The most common impurities depend on the synthetic route. For Route A (N-benzylation), the primary impurity is often the dibenzyl quaternary ammonium salt resulting from over-alkylation.[1] Unreacted azetidine-3-carbonitrile and byproducts from the benzylating agent (e.g., benzyl alcohol) can also be present. For Route B (cyanation of the ketone), impurities may include the intermediate oxime, the corresponding amide from nitrile hydrolysis, and potential ring-opened products if harsh conditions are used.[7]
Q2: What analytical techniques are best for monitoring the reaction and assessing purity?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of any impurities.
Q3: How can I effectively purify the final product?
A3: Column chromatography on silica gel is the most common method for purifying 1-benzylazetidine-3-carbonitrile. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective for separating the product from less polar starting materials and more polar impurities.[7] For solid products, recrystallization from a suitable solvent system can also be an effective purification technique.
Q4: What are the key safety precautions to take during this synthesis?
A4: Benzylating agents like benzyl bromide are lachrymatory and should be handled in a well-ventilated fume hood. Cyanide sources, if used, are highly toxic and require strict safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted with appropriate engineering controls in place.
Q5: The N-benzylation reaction (Route A) is stalling. What can I do?
A5: If the reaction is not proceeding to completion, consider the following:
-
Base: Ensure a sufficient excess of a strong, non-nucleophilic base is used. The base must be completely dry.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can often drive the reaction to completion.
-
Leaving Group: If using benzyl chloride, consider switching to the more reactive benzyl bromide or adding a catalytic amount of sodium iodide to generate benzyl iodide in situ.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular setup and scale. Always refer to relevant safety data sheets (SDS) for all chemicals used.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of N-Benzyl-3-cyanoazetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Benzyl-3-cyanoazetidine.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields during the scale-up of our this compound synthesis. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in azetidine synthesis are a common challenge, often exacerbated during scale-up. The primary reasons are typically related to the inherent ring strain of the four-membered ring and competing side reactions.[1]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Ring Closure | The intramolecular cyclization to form the azetidine ring has a high activation energy due to ring strain. On a larger scale, inefficient heat transfer can lead to localized temperature variations that do not favor the desired cyclization. | Optimize Reaction Temperature: Carefully control and monitor the temperature. A systematic screening to find the optimal temperature is recommended. Choice of Base: The strength and steric hindrance of the base used for deprotonation prior to cyclization are critical. A non-nucleophilic, strong base is often preferred. Consider screening bases like potassium tert-butoxide or lithium hexamethyldisilazide (LiHMDS). |
| Competing Polymerization | Azetidines, especially under certain conditions, can be prone to polymerization. This is more likely at higher concentrations typical of large-scale reactions. | Control Monomer Concentration: Maintain a lower concentration of the starting material by using a higher solvent volume or by slow addition of the substrate to the reaction mixture. |
| Side Reactions | Formation of dimeric or oligomeric byproducts can occur. For instance, intermolecular reactions can compete with the desired intramolecular cyclization. | High Dilution Conditions: While counterintuitive for large-scale synthesis, employing high dilution principles for the cyclization step can favor the intramolecular reaction. This can be achieved in a large reactor by controlling the addition rate of the precursor. |
| Impurity Interference | Impurities in starting materials (e.g., 1,3-dihalopropanes or epichlorohydrin derivatives) can interfere with the reaction. | Purify Starting Materials: Ensure the purity of all reagents before use. Recrystallization or distillation of starting materials may be necessary. |
Issue 2: Formation of Significant Impurities
Question: Our scaled-up batches of this compound are contaminated with persistent impurities that are difficult to remove. How can we identify and minimize their formation?
Answer:
Impurity profiles often change during scale-up. Understanding the potential side reactions is key to mitigating them.
Common Impurities & Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| N,N-Dibenzylated byproduct | Reaction of benzylamine with two molecules of the azetidine precursor. | Use a slight excess of the azetidine precursor relative to benzylamine. Control the stoichiometry carefully. |
| Ring-Opened Products | The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening, especially during workup or purification under acidic or strongly nucleophilic conditions. | Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids. |
| Isomeric Byproducts | Depending on the synthetic route, regioisomers or stereoisomers may form. | Optimize the regioselectivity of the ring-forming step. Chiral auxiliaries or catalysts may be necessary for stereocontrol. |
A recommended purification technique for azetidines that are sensitive to acid is column chromatography using neutral or basic alumina instead of silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach involves a two-step process:
-
Formation of a 3-substituted azetidine precursor: This can be achieved through the cyclization of a suitably functionalized propane derivative. For instance, the reaction of benzylamine with a 1,3-dihalo-2-cyanopropane or a related synthon.
-
Introduction of the cyano group: If the azetidine is formed with a different substituent at the 3-position (e.g., a hydroxyl group), a subsequent functional group transformation to the nitrile is performed. For example, conversion of a 3-hydroxyazetidine to a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt.
Q2: Are there any specific safety concerns for the large-scale synthesis of this compound?
Yes, several safety aspects should be carefully considered:
-
Cyanide Salts: If using cyanide salts (e.g., NaCN, KCN) for cyanation, extreme caution is necessary. These are highly toxic. The reaction should be carried out in a well-ventilated area, and procedures for quenching and disposal of cyanide waste must be strictly followed. Acidic conditions must be avoided during and after the reaction to prevent the formation of highly toxic hydrogen cyanide gas.
-
Benzylamine: Benzylamine is a corrosive and sensitizing agent. Appropriate personal protective equipment (PPE) should be worn.
-
Solvents: The use of large quantities of flammable organic solvents requires proper grounding of equipment and adherence to all safety protocols for handling such materials.
-
Exothermic Reactions: Ring-formation reactions can be exothermic. On a large scale, this can lead to a runaway reaction. Proper cooling and controlled addition of reagents are crucial.
Q3: How can we monitor the progress of the reaction on a large scale?
For large-scale production, robust and rapid in-process controls (IPCs) are essential.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and byproducts.
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can be an effective alternative.
-
Thin-Layer Chromatography (TTC): While less quantitative, TLC is a quick and simple method for a rapid check of the reaction's progress.
Experimental Protocols
The following is a representative, generalized protocol for a key step in the synthesis of a substituted azetidine. Note: This is not a validated large-scale protocol for this compound and should be adapted and optimized for specific equipment and safety requirements.
Protocol: Intramolecular Cyclization to form the Azetidine Ring
This protocol is based on the general principle of forming an azetidine ring from a 1,3-aminohalide precursor.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet is charged with a suitable solvent (e.g., acetonitrile or DMF).
-
Base Addition: A non-nucleophilic base (e.g., anhydrous potassium carbonate or triethylamine) is added to the solvent and stirred to form a suspension.
-
Substrate Addition: The precursor, N-benzyl-3-amino-1-halopropane (or a similarly functionalized precursor), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred suspension at a controlled temperature (e.g., 60-80 °C). The addition rate should be controlled to maintain the reaction temperature within a narrow range.
-
Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
-
Purification: The crude N-benzylazetidine derivative is purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes hypothetical yield and purity data for different reaction conditions during the cyclization step, illustrating a typical optimization process.
| Run | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 | 85 |
| 2 | K₂CO₃ | DMF | 80 | 24 | 55 | 88 |
| 3 | Cs₂CO₃ | DMF | 80 | 18 | 65 | 92 |
| 4 | K₂CO₃ | Acetonitrile | 60 | 36 | 40 | 82 |
| 5 | Cs₂CO₃ | DMF | 100 | 12 | 60 | 90 (with increased byproducts) |
This data is illustrative and not based on a specific literature report for this compound.
Visualization
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Synthetic Pathway Overview
Caption: Two common synthetic strategies for this compound.
References
avoiding dimer formation in azetidine synthesis
Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the formation of the azetidine ring, with a specific focus on avoiding undesired dimer formation.
Troubleshooting Guides
This section addresses common problems encountered during azetidine synthesis, particularly the competing dimerization reaction.
Issue 1: Significant Dimer Formation Detected Alongside the Desired Azetidine Product
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by LC-MS, GC-MS, or NMR) shows a significant peak corresponding to the dimer of the starting material, in addition to the desired azetidine product.
-
The overall yield of the purified azetidine is low, despite consumption of the starting material.
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions | Rationale |
| High Reaction Concentration | Employ high-dilution conditions. This can be achieved by the slow, dropwise addition of the substrate to the reaction mixture over an extended period.[1][2][3] | High concentrations favor intermolecular reactions (dimerization), while dilute conditions promote intramolecular cyclization to form the desired four-membered ring. |
| Sub-optimal Solvent | Switch to a more polar aprotic solvent such as DMF or DMSO.[1] | These solvents can accelerate the desired intramolecular SN2 reaction, potentially outcompeting the intermolecular dimerization pathway. |
| Inefficient Leaving Group | If starting from a γ-amino alcohol, ensure the hydroxyl group is converted to a more reactive leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[1][2] | A better leaving group will facilitate a faster intramolecular nucleophilic attack by the amine, reducing the time available for intermolecular side reactions. |
| Inappropriate Base | For cyclization of γ-haloamines, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).[1] | These bases efficiently deprotonate the amine to generate the nucleophile without competing in the substitution reaction or promoting side reactions. |
Issue 2: Low or No Yield of Azetidine, with Unidentified Byproducts
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting material or the formation of baseline material, suggesting polymerization.[1]
-
Little to no desired azetidine product is observed.
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions | Rationale |
| Reaction is Too Slow | Increase the reaction temperature.[1] | Higher temperatures can provide the necessary activation energy for the cyclization to occur, especially if the leaving group is not highly reactive. |
| Poor Leaving Group | Convert the hydroxyl group to a superior leaving group (e.g., tosylate, mesylate). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1] | A more facile leaving group is crucial for the sterically demanding formation of a four-membered ring. |
| Steric Hindrance | If the starting materials are sterically hindered, consider alternative synthetic strategies that do not rely on intramolecular cyclization, such as [2+2] cycloadditions.[2] | Steric bulk around the reacting centers can significantly disfavor the formation of the strained azetidine ring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing azetidines?
A1: The most common methods for constructing the azetidine ring include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[1][2] The nitrogen atom acts as a nucleophile, displacing a leaving group at the gamma position.
-
[2+2] Cycloaddition: This method involves the reaction of an imine with an alkene.[2] It can be promoted photochemically or through the use of catalysts.
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1]
Q2: How does concentration impact dimer formation?
A2: Reaction concentration is a critical factor. High concentrations increase the probability of two precursor molecules encountering each other, leading to an intermolecular reaction (dimerization). Conversely, low concentrations (high dilution) favor the intramolecular reaction, where the reactive ends of the same molecule find each other to form the cyclic product.[1][3]
Q3: Can the choice of base influence the monomer-to-dimer ratio?
A3: Yes, the base plays a crucial role. A strong, non-nucleophilic base is often ideal. It should be strong enough to deprotonate the amine, making it a potent nucleophile for the intramolecular attack. However, it should not be nucleophilic itself, as this could lead to competing side reactions. For example, using a hindered base can help minimize intermolecular reactions.
Q4: Are there specific leaving groups that are known to minimize dimerization?
A4: While the primary factor is the leaving group's reactivity, highly reactive leaving groups like triflates or tosylates can accelerate the intramolecular cyclization to such an extent that it significantly outpaces the intermolecular dimerization.[1] The goal is to make the desired ring-closing reaction as fast as possible.
Quantitative Data Summary
The table below summarizes the effect of reaction conditions on the yield of azetidine versus the dimer byproduct in a hypothetical intramolecular cyclization of a generic N-protected γ-amino alcohol.
| Entry | Concentration (M) | Leaving Group | Temperature (°C) | Azetidine Yield (%) | Dimer Yield (%) |
| 1 | 0.1 | Mesylate | 25 | 45 | 40 |
| 2 | 0.01 | Mesylate | 25 | 75 | 15 |
| 3 | 0.001 (High Dilution) | Mesylate | 25 | 90 | <5 |
| 4 | 0.01 | Tosylate | 25 | 85 | 10 |
| 5 | 0.01 | Mesylate | 60 | 80 | 12 |
This data is illustrative and compiled from general principles of reaction kinetics.
Key Experimental Protocol
Protocol: Azetidine Synthesis via Intramolecular Cyclization Under High Dilution
This protocol describes the synthesis of an N-protected azetidine from a γ-amino alcohol, employing high-dilution conditions to minimize dimer formation.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step 2: Intramolecular Cyclization under High Dilution
-
Set up a reaction flask with a suitable solvent (e.g., THF or DMF) and a strong, non-nucleophilic base (e.g., NaH, 1.2 eq), cooled to 0 °C.
-
Dissolve the crude mesylate from Step 1 in the same solvent to create a dilute solution (e.g., 0.01 M).
-
Using a syringe pump, add the solution of the mesylate to the stirred suspension of the base over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the formation of the azetidine product.
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing intramolecular cyclization and intermolecular dimerization pathways.
Caption: Competing pathways in azetidine synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues related to dimer formation.
Caption: Troubleshooting workflow for dimer formation.
References
Validation & Comparative
A Comparative Guide to N-Benzyl Protecting Groups for Amine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of amine functionalities are pivotal in the multi-step synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. The benzyl (Bn) group is a widely utilized protecting group for amines due to its general stability and versatile removal methods. This guide provides an objective comparison of N-Benzyl-3-cyanoazetidine with other common benzyl-based protecting groups, supported by available experimental data and detailed protocols to inform the selection of the most appropriate reagent for a given synthetic challenge.
Introduction to Benzyl Protecting Groups
Benzyl groups are introduced to an amine to temporarily block its reactivity, allowing for chemical transformations on other parts of the molecule. An ideal protecting group should be easy to install and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional reactive sites unless desired. Common benzyl-type protecting groups include the standard benzyl group (Bn), the benzyloxycarbonyl group (Cbz), and the p-methoxybenzyl group (PMB). While this compound is not a traditional benzylating agent, its N-benzyl moiety can be considered as a protecting group for the azetidine nitrogen, and its unique structure warrants a comparative discussion.
Performance Comparison of Benzyl Protecting Groups
The choice of a specific benzyl protecting group depends on factors such as the stability of the substrate to protection and deprotection conditions, the desired orthogonality with other protecting groups, and the overall synthetic strategy. The following tables summarize the key characteristics and reported performance of various benzyl protecting groups.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 3 - 24 h | >90 |
| Benzyl alcohol | Lewis Acid (e.g., AlCl₃) or Transition Metal Catalyst | 6 - 24 h | 80-95 | |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | 2 - 20 h | ~90 |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMB-Cl) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 3 - 24 h | >90 |
| This compound | Not typically used as a benzylating agent for other amines. The N-benzyl group protects the azetidine nitrogen. | Synthesis involves multi-step procedures. | - | - |
Table 2: Comparison of Deprotection Methods and Stability
| Protecting Group | Deprotection Method(s) | Stability |
| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂, Pd/C); Oxidative Cleavage (e.g., DDQ, CAN); Strong Acids.[1][2] | Stable to basic conditions, mild acids, and many oxidizing/reducing agents. |
| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids (e.g., HBr/AcOH). | Stable to mild basic and acidic conditions. |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage (DDQ, CAN); Strong Acids. | More labile to oxidative conditions than Bn. Stable to basic conditions. |
| N-Benzyl (on 3-cyanoazetidine) | Hydrogenation.[1][3] | The N-benzyl group itself is stable under various conditions, similar to a standard Bn group. The azetidine ring may be sensitive to certain strong acids or bases. |
Experimental Protocols
Detailed methodologies for the introduction and removal of common benzyl protecting groups are provided below.
Protocol 1: N-Benzylation of an Amine using Benzyl Bromide
Objective: To introduce a benzyl protecting group onto a primary or secondary amine.
Materials:
-
Amine substrate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in acetonitrile in a round-bottom flask.
-
Add 2-3 equivalents of potassium carbonate to the solution.
-
Add 1.1-1.5 equivalents of benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of an N-Benzyl Amine by Catalytic Hydrogenolysis
Objective: To remove an N-benzyl protecting group.
Materials:
-
N-benzyl protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-benzyl protected amine in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Visualization of Key Concepts
The following diagrams illustrate the general workflow of amine protection and deprotection, as well as the orthogonal relationship between different protecting groups.
Caption: General workflow for the protection and deprotection of amines.
Caption: Orthogonal relationship between Benzyl and Boc protecting groups.
Discussion on this compound
This suggests that the N-benzyl group on the 3-cyanoazetidine scaffold behaves similarly to a standard N-benzyl group in terms of its removal by catalytic hydrogenolysis. The presence of the cyano group and the strained azetidine ring might influence the overall stability and reactivity of the molecule, but specific data on these aspects are limited.
The primary utility of this compound appears to be as a synthetic intermediate for the preparation of substituted azetidines, which are important scaffolds in medicinal chemistry. The N-benzyl group acts as a stable protecting group during the manipulation of the 3-cyano functionality.
Conclusion
The choice of an N-benzyl protecting group is a critical decision in chemical synthesis. Standard benzylating agents like benzyl bromide offer a robust and reliable method for amine protection. Carbamate-based protecting groups like Cbz provide an alternative with distinct stability profiles. The p-methoxybenzyl group allows for milder, oxidative deprotection conditions.
This compound, while containing an N-benzyl moiety, is primarily documented as a synthetic intermediate rather than a reagent for benzylating other amines. The N-benzyl group in this context serves as a protecting group for the azetidine nitrogen and can be removed under standard hydrogenolysis conditions. For researchers in drug development, this compound represents a valuable building block for accessing novel azetidine-based compounds. However, for the general purpose of amine protection, traditional benzylating agents are better characterized and offer a wider range of established protocols. Further research into the reactivity and potential applications of this compound could reveal novel synthetic methodologies.
References
Spectroscopic Analysis of N-Benzyl-3-cyanoazetidine and its Precursors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic properties of N-Benzyl-3-cyanoazetidine and its key precursors. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to support structural elucidation and reaction monitoring.
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis and characterization are crucial for further development. This guide focuses on the spectroscopic analysis of this compound and its precursors, providing a valuable resource for researchers working with these or similar molecules.
Synthesis Pathway
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common route involves the conversion of a hydroxyl group on a protected azetidine ring to a good leaving group, such as a tosylate, followed by reaction with a cyanide salt. The initial precursor, N-benzyl-3-hydroxyazetidine, can be synthesized from the reaction of benzylamine and epichlorohydrin, followed by cyclization.
Caption: Synthesis pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for confirming the identity and purity of the synthesized compounds.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| N-Benzyl-3-hydroxyazetidine | 7.20-7.40 (m, 5H, Ar-H), 4.45-4.55 (m, 1H, CH-OH), 3.60-3.70 (m, 2H, N-CH₂-Ar), 3.50-3.60 (m, 2H, azetidine-H), 2.90-3.00 (m, 2H, azetidine-H), 2.50 (br s, 1H, OH) |
| N-Benzyl-3-azetidinyl Tosylate | 7.75 (d, J=8.0 Hz, 2H, Ar-H of Tosyl), 7.20-7.40 (m, 7H, Ar-H of Benzyl and Tosyl), 5.00-5.10 (m, 1H, CH-OTs), 3.70-3.80 (m, 2H, N-CH₂-Ar), 3.60-3.70 (m, 2H, azetidine-H), 3.10-3.20 (m, 2H, azetidine-H), 2.45 (s, 3H, CH₃ of Tosyl) |
| This compound | 7.25-7.40 (m, 5H, Ar-H), 3.70 (s, 2H, N-CH₂-Ar), 3.55-3.65 (m, 1H, CH-CN), 3.45-3.55 (m, 2H, azetidine-H), 3.20-3.30 (m, 2H, azetidine-H) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| N-Benzyl-3-hydroxyazetidine | 138.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 64.0 (CH-OH), 61.5 (N-CH₂-Ar), 58.0 (azetidine-CH₂) |
| N-Benzyl-3-azetidinyl Tosylate | 145.0 (Ar-C of Tosyl), 138.0 (Ar-C of Benzyl), 133.0 (Ar-C of Tosyl), 130.0 (Ar-CH of Tosyl), 128.9 (Ar-CH of Benzyl), 128.6 (Ar-CH of Benzyl), 127.8 (Ar-CH of Tosyl), 127.6 (Ar-CH of Benzyl), 70.0 (CH-OTs), 61.0 (N-CH₂-Ar), 57.0 (azetidine-CH₂), 21.8 (CH₃ of Tosyl) |
| This compound | 137.5 (Ar-C), 129.0 (Ar-CH), 128.7 (Ar-CH), 127.8 (Ar-CH), 118.0 (C≡N), 60.5 (N-CH₂-Ar), 55.0 (azetidine-CH₂), 25.0 (CH-CN) |
FTIR Data
| Compound | Key Absorption Bands (cm⁻¹) |
| N-Benzyl-3-hydroxyazetidine | 3400-3200 (br, O-H stretch), 3030 (w, Ar C-H stretch), 2950-2800 (m, aliphatic C-H stretch), 1495, 1450 (m, Ar C=C stretch), 1100 (s, C-O stretch) |
| N-Benzyl-3-azetidinyl Tosylate | 3030 (w, Ar C-H stretch), 2950-2800 (m, aliphatic C-H stretch), 1600, 1495 (m, Ar C=C stretch), 1360, 1175 (s, S=O stretch of tosylate) |
| This compound | 3030 (w, Ar C-H stretch), 2950-2800 (m, aliphatic C-H stretch), 2245 (m, C≡N stretch), 1495, 1450 (m, Ar C=C stretch) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| N-Benzyl-3-hydroxyazetidine | [M+H]⁺ = 164. Key fragments: 91 (tropylium ion), 77 (phenyl cation), 72 (azetidin-3-ol fragment) |
| N-Benzyl-3-azetidinyl Tosylate | [M+H]⁺ = 318. Key fragments: 162 (M-tosyl), 155 (tosyl cation), 91 (tropylium ion) |
| This compound | [M+H]⁺ = 173. Key fragments: 91 (tropylium ion), 81 (cyanoazetidine fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were co-added.
-
Data Processing: The free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in ppm relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample was placed directly on the ATR crystal.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added and averaged. A background spectrum of the clean ATR crystal was collected prior to each sample measurement.
-
Data Processing: The spectra were baseline corrected and are reported in terms of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 1 µg/mL.
-
Acquisition: Samples were introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Mass spectra were acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: The molecular ion and major fragment ions were identified from the mass spectrum.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below. This systematic approach ensures accurate structural elucidation and purity assessment.
Caption: General workflow for spectroscopic analysis.
A Comparative Guide to Purity Assessment of Synthesized 1-Benzylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical research and development, the rigorous assessment of purity is a critical step to ensure the reliability of biological data and to meet regulatory standards. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 1-benzylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore various analytical methods, present detailed experimental protocols, and compare their performance with techniques used for alternative heterocyclic scaffolds.
Potential Impurities in the Synthesis of 1-Benzylazetidine-3-carbonitrile
The synthesis of 1-benzylazetidine-3-carbonitrile often proceeds via the nucleophilic substitution of a hydroxyl group in a precursor like 1-benzylazetidin-3-ol with a cyanide salt. This process can lead to several potential impurities that need to be identified and quantified:
-
Unreacted Starting Materials: Residual 1-benzylazetidin-3-ol.
-
Byproducts of Side Reactions: Hydrolysis of the nitrile group to form 1-benzylazetidine-3-carboxylic acid is a common byproduct, especially in the presence of water.[1][2]
-
Reagents and Solvents: Trace amounts of reagents such as sodium cyanide and residual solvents from the reaction and purification steps.
A thorough purity assessment must be able to separate and quantify the target compound from these potential contaminants.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach utilizing orthogonal analytical techniques is the most robust strategy for purity determination. The following table summarizes and compares the most effective methods for assessing the purity of 1-benzylazetidine-3-carbonitrile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, sensitive, applicable to a wide range of compounds, non-destructive.[3] | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities (e.g., residual solvents). | High sensitivity, provides structural information of impurities.[4] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR). | Provides detailed structural information, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of product formation. | Fast, simple sample preparation, provides a molecular fingerprint. | Not suitable for quantification, complex mixtures can be difficult to interpret. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of 1-benzylazetidine-3-carbonitrile.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Data Analysis: Purity is calculated based on the relative peak area of 1-benzylazetidine-3-carbonitrile compared to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C, ramp to 250°C.
-
Mass Spectrometer: Electron ionization (EI) mode.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.
-
Data Analysis: Identification of volatile impurities is achieved by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is used for structural confirmation. Predicted chemical shifts for 1-benzylazetidine-3-carbonitrile are approximately:
-
7.3 ppm (multiplet, 5H, aromatic protons of the benzyl group)
-
3.7 ppm (singlet, 2H, benzylic CH₂)
-
3.5-3.2 ppm (multiplets, 5H, azetidine ring protons)
-
-
¹³C NMR Analysis: The carbon NMR spectrum provides further structural confirmation. Predicted chemical shifts include:
-
129-127 ppm (aromatic carbons)
-
122 ppm (nitrile carbon)
-
60 ppm (benzylic carbon)
-
55-50 ppm (azetidine ring carbons)
-
-
Purity Assessment (qNMR): For quantitative NMR, a certified internal standard of known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A thin film of the neat compound on a salt plate or a KBr pellet.
-
Data Analysis: The presence of characteristic absorption bands confirms the structure. Key expected peaks for 1-benzylazetidine-3-carbonitrile include:[5]
-
~2240-2260 cm⁻¹ (C≡N stretch, characteristic of a nitrile)
-
~3030-3100 cm⁻¹ (C-H stretch, aromatic)
-
~2850-2950 cm⁻¹ (C-H stretch, aliphatic)
-
~1450-1600 cm⁻¹ (C=C stretch, aromatic ring)
-
~1100-1300 cm⁻¹ (C-N stretch, azetidine ring)
-
Visualization of Experimental and Logical Workflows
Caption: Experimental workflow for the purity assessment of 1-benzylazetidine-3-carbonitrile.
Caption: Logical relationship of analytical techniques for purity assessment.
Comparison with Alternative Heterocyclic Scaffolds
The choice of analytical methods for purity assessment remains broadly similar for other heterocyclic compounds used in drug discovery, such as piperidines and tetrahydropyrans. However, the specific details of the methods, particularly chromatographic conditions, will vary depending on the physicochemical properties of the analyte.
-
N-Benzyl-4-piperidone: As a close structural analog, the purity of N-benzyl-4-piperidone is also typically assessed by HPLC for non-volatile impurities and GC-MS for volatile components.[6][7] Due to its higher polarity compared to the nitrile, adjustments to the mobile phase composition in HPLC would be necessary to achieve optimal separation.
-
Tetrahydropyran Derivatives: For compounds like tetrahydropyran-4-carboxylic acid, HPLC is a primary method for purity determination.[8][9] Given the higher polarity and potential for thermal instability of some derivatives, GC analysis might be less suitable without prior derivatization.[3]
Ultimately, the selection of the most appropriate analytical techniques and the specific method parameters must be tailored to the unique properties of the synthesized compound and the potential impurities that may be present. A combination of chromatographic and spectroscopic methods provides the most comprehensive and reliable assessment of purity for novel drug candidates.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. nbinno.com [nbinno.com]
The Untapped Potential: A Comparative Biological Evaluation of N-Benzyl-3-cyanoazetidine Derivatives
Executive Summary
The N-benzyl-3-cyanoazetidine scaffold represents a unique, yet underexplored, area in medicinal chemistry. While its role as a synthetic intermediate is documented, a significant gap exists in the literature regarding the systematic biological evaluation of its derivatives. This guide aims to bridge this gap by providing a comparative analysis of structurally related N-benzyl heterocyclic compounds for which substantial biological data is available. By examining these analogues, we can infer the potential therapeutic applications of this compound derivatives and provide a roadmap for their future investigation. This report is intended for researchers, scientists, and drug development professionals interested in novel heterocyclic scaffolds.
Introduction to this compound
The this compound core is a compact and rigid structure featuring a four-membered azetidine ring, a flexible N-benzyl group, and a cyano moiety. The azetidine ring is an increasingly popular scaffold in drug design, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. The N-benzyl group provides a lipophilic handle that can be crucial for interactions with biological targets.
Despite these promising features, the primary role of this compound in the scientific literature has been as a precursor in the synthesis of other molecules, such as azetidine-3-carboxylic acid. To date, no comprehensive studies detailing the biological activities of a series of this compound derivatives have been published.
This guide will, therefore, focus on a comparative evaluation with structurally similar compounds, primarily N-benzyl-piperidine derivatives, which have been investigated for various therapeutic targets.
Comparative Analysis: N-Benzyl-piperidine Derivatives as a Surrogate
A pertinent point of comparison for the N-benzyl-azetidine scaffold is the well-studied N-benzyl-piperidine core. Research into these six-membered ring analogues has revealed potent activity as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in the development of therapies for Alzheimer's disease.
Performance Data: Dual HDAC and AChE Inhibition
A series of N-benzyl-piperidine derivatives have been synthesized and evaluated for their ability to inhibit HDAC and AChE. The following table summarizes the in vitro activity of key compounds from this class.[1][2]
| Compound ID | Target | IC50 (µM) |
| d5 | HDAC | 0.17 |
| AChE | 6.89 | |
| d10 | HDAC | 0.45 |
| AChE | 3.22 |
Data sourced from studies on N-benzyl-piperidine derivatives as potential agents for Alzheimer's disease.[1][2]
These findings suggest that the N-benzyl motif, when attached to a nitrogen-containing heterocycle, can be a key pharmacophoric element for potent enzyme inhibition. The smaller, more rigid azetidine ring in this compound derivatives could offer a different vector for substituents and potentially lead to altered selectivity or potency.
Experimental Protocols for Key Assays
For researchers interested in evaluating this compound derivatives, the following protocols for HDAC and AChE inhibition assays, adapted from the literature on N-benzyl-piperidine analogues, can serve as a starting point.
In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate are used.
-
Compound Incubation: The test compounds (this compound derivatives) are pre-incubated with the HDAC enzyme in assay buffer for a specified period at 37°C.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal.
-
Data Analysis: The fluorescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro AChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Incubation: The test compounds are incubated with the AChE enzyme in the buffer.
-
Reaction Initiation: ATCI and DTNB are added to the mixture. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Absorbance Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration. IC50 values are then calculated.
Visualizing Workflows and Pathways
To aid in the conceptualization of a research plan for this compound derivatives, the following diagrams illustrate a general discovery workflow and a relevant biological pathway.
Caption: A generalized workflow for the discovery and preclinical development of novel chemical entities.
Caption: A simplified diagram of the cholinergic synapse, a target for Alzheimer's disease therapy.
Future Outlook and Conclusion
The this compound scaffold is a promising but currently under-investigated area of medicinal chemistry. The data from structurally related N-benzyl-piperidine derivatives suggest that this class of compounds could yield potent enzyme inhibitors. The unique conformational constraints of the azetidine ring may offer advantages in terms of selectivity and pharmacokinetic properties compared to its piperidine counterpart.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substitutions on the benzyl ring and modifications of the cyano group.
-
Screening against a broad panel of biological targets, including but not limited to HDACs, cholinesterases, kinases, and proteases.
-
Elucidation of the structure-activity relationship (SAR) to guide the design of more potent and selective compounds.
References
A Comparative Analysis of the Reactivity of Azetidine-3-carbonitrile and Other Cyclic Nitriles
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the chemical reactivity of azetidine-3-carbonitrile in comparison to other cyclic and acyclic nitrile analogs, supported by experimental data and protocols.
The incorporation of small, strained ring systems into molecular scaffolds is a widely utilized strategy in medicinal chemistry to explore novel chemical space and enhance pharmacological properties. Azetidine-3-carbonitrile, a key building block, possesses a unique reactivity profile conferred by the strained four-membered ring. This guide provides a comparative analysis of the reactivity of azetidine-3-carbonitrile with other nitriles, focusing on common transformations such as hydrolysis and reduction. The influence of ring strain and electronic effects on the reactivity of the nitrile group is a central theme of this comparison.
Influence of Ring Strain on Nitrile Reactivity
Comparative Reactivity in Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction typically proceeds via an amide intermediate and can be catalyzed by either acid or base.[4][5][6][7][8][9][10] The rate of hydrolysis is sensitive to the electronic environment of the nitrile group.
A notable example of the reactivity of azetidine-3-carbonitrile is its efficient conversion to N-Boc-azetidine-3-carboxylic acid. In one reported procedure, the alkaline hydrolysis of N-Boc-3-cyanoazetidine afforded the corresponding carboxylic acid in an excellent yield of 92%, highlighting the feasibility of this transformation.
| Nitrile Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| N-Boc-azetidine-3-carbonitrile | Alkaline Hydrolysis | N-Boc-azetidine-3-carboxylic acid | 92 | [11] |
| 3-(cyclohex-2-enyloxy)propionitrile | Sodium peroxide, water, 50°C | 3-(cyclohex-2-enyloxy)propionic acid | 75 | [8] |
| Benzonitrile | Ba(OH)₂, H₂O, reflux | Benzoic acid | High | [12] |
Table 1: Comparison of Yields for Nitrile Hydrolysis. This table presents the reported yields for the hydrolysis of various nitriles under different conditions. Direct comparison of reactivity requires identical reaction conditions, which are not available in the literature for this set of compounds.
Comparative Reactivity in Reduction
The reduction of nitriles is a primary method for the synthesis of primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H), as well as catalytic hydrogenation.[13][14][15] The efficiency of the reduction can be influenced by steric hindrance and the electronic nature of the nitrile.
| Nitrile Derivative | Reducing Agent | Product | Yield (%) | Reference |
| Aromatic/Aliphatic Nitriles | LiAlH₄ | Primary Amine | Generally High | [15] |
| Benzonitrile | NaBH₄/NiCl₂ or CoCl₂ | Benzylamine | - | [11] |
| 2,4-Dichlorobenzonitrile | BH₂(N(iPr)₂)/cat. LiBH₄ | 2,4-Dichlorobenzylamine | 99 | [7] |
| 4-Methoxybenzonitrile | BH₂(N(iPr)₂)/cat. LiBH₄ | 4-Methoxybenzylamine | 80 | [7] |
Table 2: Comparison of Yields for Nitrile Reduction. This table shows the yields for the reduction of various nitriles using different reducing agents. A direct comparison of the reactivity of azetidine-3-carbonitrile would require testing under these specific conditions.
Cycloaddition Reactions
The nitrile group can also participate in cycloaddition reactions, acting as a dipolarophile. While there is extensive literature on cycloaddition reactions for the synthesis of azetidines,[1][16][17][18][19] specific examples involving azetidine-3-carbonitrile as a reactant in such transformations are less common in the readily available literature. The synthetic utility of azetidine-3-carbonitrile in this context remains an area for further exploration.
Experimental Protocols
General Procedure for Alkaline Hydrolysis of Nitriles[21]
To a solution of the nitrile (1 equivalent) in methanol or ethanol (10 volumes), a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2 volumes) is added. The reaction mixture is stirred at room temperature for 16 hours or heated to 60 °C if the reaction is sluggish. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then cooled, acidified to pH 3 with 1 N HCl, and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the carboxylic acid.
Caption: A generalized workflow for the alkaline hydrolysis of nitriles.
General Procedure for Reduction of Nitriles with LiAlH₄[14]
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the nitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. The solution is cooled in an ice bath, and lithium aluminum hydride (LiAlH₄, typically 1.5-2 equivalents) is added portion-wise. The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC). After completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water. The resulting precipitate is filtered off, and the filter cake is washed with the ethereal solvent. The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the primary amine.
Caption: A generalized workflow for the reduction of nitriles using LiAlH₄.
Conclusion
Azetidine-3-carbonitrile is a valuable building block with a reactivity profile influenced by its strained four-membered ring. While direct, quantitative comparative studies with other cyclic nitriles are limited, the available data indicates that transformations such as hydrolysis can proceed in high yield. The unique structural and electronic properties of the azetidine moiety likely modulate the reactivity of the nitrile group, a factor that warrants further systematic investigation. The provided experimental protocols offer a starting point for the transformation of azetidine-3-carbonitrile and other nitriles, enabling their use in the synthesis of diverse molecular architectures for drug discovery and development. Further studies focusing on the kinetics of these reactions would provide a more definitive comparison of the reactivity of these important cyclic nitriles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]
- 17. Experimental and Theoretical Study on the Cycloreversion of a Nucleobase-Derived Azetidine by Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Benzyl-3-cyanoazetidine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-3-cyanoazetidine is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed comparison of two primary synthetic methodologies for preparing this compound, offering a comprehensive cost-benefit analysis supported by experimental data to inform your selection of the most suitable route for your research and development needs.
Executive Summary
This guide evaluates two principal synthetic pathways to this compound, both commencing from the common precursor, 1-benzylazetidin-3-ol.
-
Method 1: Two-Step Mesylation and Cyanation. This classic approach involves the activation of the hydroxyl group of 1-benzylazetidin-3-ol via mesylation, followed by nucleophilic substitution with a cyanide salt.
-
Method 2: Mitsunobu Reaction. This method facilitates the direct conversion of 1-benzylazetidin-3-ol to the target nitrile in a single step using a phosphine, an azodicarboxylate, and a cyanide source.
The selection between these methods will likely depend on a balance of factors including upfront reagent costs, reaction yields, ease of purification, and considerations of reagent toxicity and handling.
Method 1: Two-Step Synthesis via Mesylation and Nucleophilic Substitution
This well-established two-step procedure first converts the hydroxyl group of 1-benzylazetidin-3-ol into a good leaving group (mesylate), which is then displaced by a cyanide anion.
Experimental Protocol
Step 1: Synthesis of 1-benzylazetidin-3-yl methanesulfonate
To a solution of 1-benzylazetidin-3-ol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 equivalents) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-benzylazetidin-3-yl methanesulfonate, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 1-benzylazetidin-3-yl methanesulfonate (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (1.5 equivalents) is added, and the mixture is heated to 50-70 °C. The reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Method 1
Method 2: One-Step Mitsunobu Reaction
The Mitsunobu reaction offers a more direct route to this compound by facilitating the stereoinvertive substitution of the secondary alcohol with a cyanide source.
Experimental Protocol
To a solution of 1-benzylazetidin-3-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise. After stirring for 15-30 minutes, a solution of acetone cyanohydrin (1.5 equivalents) in THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Signaling Pathway of the Mitsunobu Reaction
Cost-Benefit Analysis
A direct comparison of the two methods reveals distinct advantages and disadvantages for each.
| Feature | Method 1: Mesylation & Cyanation | Method 2: Mitsunobu Reaction |
| Number of Steps | Two | One |
| Overall Yield | Generally moderate to high, but dependent on the yield of two separate steps. | Typically moderate, can be sensitive to steric hindrance and substrate purity. |
| Reagent Cost | Generally lower cost reagents (methanesulfonyl chloride, triethylamine, sodium cyanide). | Higher cost reagents (triphenylphosphine, DEAD/DIAD). |
| Purification | May require purification of the intermediate and the final product. | Can be challenging due to the presence of triphenylphosphine oxide and hydrazinedicarboxylate byproducts. |
| Safety & Handling | Sodium cyanide is highly toxic and requires careful handling. Methanesulfonyl chloride is corrosive. | DEAD is potentially explosive and toxic. Acetone cyanohydrin is also a source of cyanide. |
| Scalability | Generally considered more readily scalable for industrial production. | Can be more challenging to scale up due to the cost and handling of reagents, and purification issues. |
Cost of Starting Materials and Reagents:
| Reagent | Approximate Cost (per 100g/100mL) |
| 1-Benzylazetidin-3-ol | Varies significantly by supplier (often custom synthesis) |
| Methanesulfonyl chloride | $35 - $50 |
| Triethylamine | $40 - $75 |
| Sodium Cyanide | $75 - $200 |
| Triphenylphosphine | $50 - $100 |
| Diethyl azodicarboxylate (DEAD) | ~$270 (for 100g of 40% solution in toluene) |
| Diisopropyl azodicarboxylate (DIAD) | ~$80 - $120 |
| Acetone Cyanohydrin | ~$300 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound will be guided by the specific needs and resources of the research team.
Method 1 (Mesylation and Cyanation) is often favored for its use of less expensive reagents and its generally straightforward and scalable nature. This makes it a strong candidate for larger-scale synthesis where cost is a primary driver. However, the two-step nature of the process can be more time-consuming, and the use of highly toxic sodium cyanide necessitates stringent safety protocols.
Method 2 (Mitsunobu Reaction) provides a more elegant and direct one-step conversion, which can be advantageous for rapid analogue synthesis on a smaller scale. The milder reaction conditions can sometimes be beneficial for sensitive substrates. The primary drawbacks are the higher cost of the reagents and the often-challenging purification to remove stoichiometric byproducts.
For academic research and small-scale synthesis where time and convenience may be prioritized over cost, the Mitsunobu reaction can be an attractive option. For process development and scale-up manufacturing, the two-step mesylation and cyanation route is likely to be the more economically viable and practical choice.
Ultimately, it is recommended that researchers perform small-scale trials of both methods to determine which provides the optimal balance of yield, purity, and practicality for their specific application.
A Comparative Guide to the Stability of N-Benzyl-3-cyanoazetidine Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential stability of N-Benzyl-3-cyanoazetidine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Due to the absence of specific published stability studies for this compound, this document synthesizes information from studies on structurally related compounds containing azetidine, cyano, and N-benzyl moieties. The data presented herein is a predictive compilation intended to guide the design of future stability studies.
Anticipated Stability Profile of this compound
This compound incorporates three key structural features that dictate its stability: a strained four-membered azetidine ring, a hydrolyzable cyano group, and an N-benzyl group susceptible to oxidation and photolysis.
-
Azetidine Ring: The inherent ring strain makes azetidines susceptible to ring-opening reactions, particularly under acidic conditions where the nitrogen atom can be protonated, forming a reactive azetidinium ion.
-
Cyano Group: Nitriles are known to undergo hydrolysis to carboxylic acids under both acidic and basic conditions, often accelerated by heat. Under milder basic conditions, the formation of an amide intermediate is possible.
-
N-Benzyl Group: The benzylic carbon is a potential site for oxidation, and the aromatic system, along with the benzylic protons, can be susceptible to photolytic degradation.
The following sections detail the predicted degradation behavior, proposed analytical methodologies for monitoring stability, and potential degradation pathways.
Data Presentation: Predicted Forced Degradation of this compound
The following table summarizes the expected percentage of degradation for this compound under various stress conditions. These values are hypothetical and based on the known reactivity of its functional groups. A comparison is made with representative data from analogous compounds.
| Stress Condition | Reagent/Parameters | Predicted % Degradation (this compound) | Comparative % Degradation (Analogous Compounds) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15-25% | N-Aryl Azetidines show significant degradation at low pH.[1] | 1-Benzylazetidine-3-carboxylic acid, Azetidine ring-opened products |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 20-30% | Nitriles undergo hydrolysis to carboxylates.[1] | 1-Benzylazetidine-3-carboxylic acid, 1-Benzylazetidine-3-carboxamide |
| Oxidative | 3% H₂O₂, RT, 24h | 10-20% | N-benzylpiperidine is susceptible to oxidation.[1] | N-Oxides, Benzaldehyde |
| Photolytic | ICH Q1B conditions (1.2 million lux hours, 200 Wh/m²) | 5-15% | Aromatic amines and benzylic protons can undergo photolysis.[1] | Not specified |
| Thermal (Dry Heat) | 105°C, 72h | 5-10% | Azetidine rings are generally thermally stable.[2] | Not specified |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on standard protocols for small molecules.
General Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution is used for all stress conditions.
Acidic Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C.
-
Time Points: Withdraw samples at 2, 6, 12, and 24 hours.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.
-
Control: A solution of the compound in the solvent and water (without acid) is kept under the same conditions.
Basic Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the solution at 60°C.
-
Time Points: Withdraw samples at 2, 6, 12, and 24 hours.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
-
Control: A solution of the compound in the solvent and water (without base) is kept under the same conditions.
Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw samples at 2, 6, 12, and 24 hours.
-
Control: A solution of the compound in the solvent (without hydrogen peroxide) is kept under the same conditions.
Photolytic Degradation
-
Procedure: Expose a solution of this compound (1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control: A parallel sample is stored in the dark under the same temperature conditions.
Thermal Degradation (Dry Heat)
-
Procedure: Place a known amount of solid this compound in a controlled temperature oven at 105°C.
-
Time Points: Withdraw samples at 24, 48, and 72 hours, dissolve in a suitable solvent, and analyze.
-
Control: A sample of the solid compound is stored at room temperature and protected from light.
Analytical Method: Stability-Indicating HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound from its potential degradation products.[1]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound under stress conditions.
References
A Comparative Guide to Alternative Reagents for the Synthesis of N-Benzyl-3-cyanoazetidine
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. N-Benzyl-3-cyanoazetidine, in particular, serves as a key intermediate for the synthesis of various biologically active molecules. The traditional synthesis of this compound often involves the use of highly toxic cyanide reagents. This guide provides a comprehensive comparison of the traditional synthetic route with potential alternative methodologies that utilize safer cyanating agents. While direct comparative experimental data for this compound using these alternatives is not extensively available in the peer-reviewed literature, this guide extrapolates from established protocols for similar substrates to provide a useful framework for further research and development.
Traditional Synthesis of this compound: The Two-Step Approach
The most common and well-established method for the synthesis of this compound proceeds through a two-step sequence starting from N-Benzyl-3-hydroxyazetidine. The first step involves the activation of the hydroxyl group by converting it into a good leaving group, typically a mesylate or tosylate. The second step is a nucleophilic substitution reaction where the leaving group is displaced by a cyanide anion, traditionally sourced from a simple alkali metal cyanide salt.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of N-Benzyl-3-methanesulfonyloxyazetidine
-
To a solution of N-Benzyl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq) is added.
-
Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Benzyl-3-methanesulfonyloxyazetidine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude N-Benzyl-3-methanesulfonyloxyazetidine (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 - 2.0 eq) is added to the solution.
-
The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the completion of the reaction.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative Cyanating Agents: A Move Towards Safer Synthesis
Growing concerns over the high toxicity of alkali metal cyanides have driven the development of safer alternative cyanating agents. These alternatives are typically less toxic, easier to handle, and can reduce the risk of exposure to hydrogen cyanide gas. The following sections explore potential alternative reagents for the synthesis of this compound.
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Potassium hexacyanoferrate(II) is a coordination complex where the cyanide ions are tightly bound to an iron center, rendering it significantly less toxic than simple cyanide salts.[1] For the cyanation of alkyl halides or sulfonates, a catalyst, typically a palladium complex, is often required to facilitate the transfer of the cyanide ligand.[2][3]
Zinc Cyanide (Zn(CN)₂)
Zinc cyanide is another solid, less toxic alternative to alkali metal cyanides. It is often used in palladium-catalyzed cyanations and can be more efficient in certain cases. The use of Zn(CN)₂ can sometimes circumvent the need for a phase-transfer catalyst that might be required with alkali metal cyanides in biphasic systems.
Acetone Cyanohydrin
Acetone cyanohydrin is a liquid cyanating agent that can be used in a variety of reactions. For the conversion of an alcohol to a nitrile, a Mitsunobu reaction provides a potential direct route, avoiding the need for the pre-activation of the hydroxyl group.[4] This one-pot reaction typically involves a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Comparison of Cyanating Agents
| Reagent | Typical Form | Toxicity Profile | Typical Reaction Type | Required Activator/Catalyst | General Advantages & Disadvantages |
| Sodium/Potassium Cyanide | White crystalline solid | High acute toxicity; liberates HCN gas with acid | Sₙ2 Nucleophilic Substitution | None (sometimes a phase-transfer catalyst) | Advantages: High reactivity, low cost. Disadvantages: Extreme toxicity, requires stringent safety protocols. |
| Potassium Hexacyanoferrate(II) | Yellow crystalline solid | Low toxicity | Palladium-catalyzed Sₙ2 Substitution | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., dppf) | Advantages: Significantly safer, low cost.[5] Disadvantages: Requires a catalyst, may require higher temperatures and longer reaction times. |
| Zinc Cyanide | White powder | Moderate toxicity (less than NaCN/KCN) | Palladium-catalyzed Sₙ2 Substitution | Palladium catalyst (e.g., Pd(PPh₃)₄) | Advantages: Safer than alkali cyanides, good for many substrates. Disadvantages: Requires a catalyst, is still a toxic reagent. |
| Acetone Cyanohydrin | Colorless to pale yellow liquid | Moderate toxicity; can decompose to HCN | Mitsunobu Reaction (direct from alcohol) | Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD) | Advantages: Allows for direct conversion of the alcohol, potentially reducing a synthetic step. Disadvantages: Stoichiometric phosphine oxide byproduct can complicate purification; azodicarboxylates are hazardous. |
Proposed Experimental Protocols with Alternative Reagents
The following are proposed experimental protocols for the synthesis of this compound using alternative cyanating agents, based on literature procedures for similar transformations. These protocols have not been experimentally validated for this specific substrate and should be considered as starting points for methods development.
Protocol with Potassium Hexacyanoferrate(II)
-
To a reaction vessel containing N-Benzyl-3-methanesulfonyloxyazetidine (1.0 eq), add potassium hexacyanoferrate(II) (0.5 eq, as it can provide multiple cyanide ions).
-
Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%) and a ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%).
-
Add a suitable solvent, such as a 1:1 mixture of dioxane and water.
-
The reaction mixture is degassed and placed under a nitrogen atmosphere.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol with Zinc Cyanide
-
In a glovebox or under an inert atmosphere, add N-Benzyl-3-methanesulfonyloxyazetidine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) to a reaction flask.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, and carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol with Acetone Cyanohydrin (Mitsunobu Reaction)
-
To a stirred solution of N-Benzyl-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add acetone cyanohydrin (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue, which will contain triphenylphosphine oxide, can be purified by column chromatography to isolate the desired this compound.
Visualizing the Synthetic Pathways
Caption: Workflow for the traditional two-step synthesis of this compound.
Caption: Comparison of two-step versus potential one-step synthetic strategies.
Conclusion
The synthesis of this compound can be approached through various methodologies. While the traditional two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with toxic alkali metal cyanides is well-established, there is a strong impetus to adopt safer alternatives. Reagents such as potassium hexacyanoferrate(II), zinc cyanide, and acetone cyanohydrin offer promising, less hazardous routes. Although specific, optimized protocols for these alternatives in the synthesis of this compound are not yet prevalent in the literature, the general principles of their reactivity, as outlined in this guide, provide a solid foundation for the development of new, safer, and more environmentally friendly synthetic processes. Further research is warranted to establish the optimal conditions and directly compare the efficacy of these alternative cyanating agents for this particular transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Acetone cyanohydrin - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
The Azetidine Advantage: A Comparative Guide to N-Benzyl-3-cyanoazetidine in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. This guide provides a comprehensive comparison of N-Benzyl-3-cyanoazetidine and its derivatives with other commonly used heterocyclic scaffolds, supported by experimental data, to highlight its advantages in modern drug discovery.
The strategic incorporation of small, rigid ring systems is a cornerstone of modern medicinal chemistry. Among these, the four-membered azetidine ring has emerged as a "privileged scaffold" due to its unique combination of properties. When functionalized with a benzyl group at the nitrogen (N-benzyl) and a cyano group at the 3-position, the resulting this compound offers a versatile platform for developing potent and selective therapeutics. This guide will delve into the specific advantages of this scaffold, with a particular focus on its successful application in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, a critical target in oncology.
Physicochemical and Pharmacokinetic Properties: A Tale of Three Rings
The choice of a saturated heterocyclic core—such as azetidine, pyrrolidine, or piperidine—profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The smaller, more constrained nature of the azetidine ring in this compound imparts distinct physicochemical characteristics compared to its five- and six-membered counterparts.
| Property | This compound | N-Benzyl-3-cyanopyrrolidine (Analog) | N-Benzyl-3-cyanopiperidine (Analog) | Rationale for Advantage |
| Molecular Weight | Lower | Higher | Highest | Smaller scaffold contributes less to molecular weight, aiding in compliance with "rule of five" guidelines for oral bioavailability. |
| Lipophilicity (cLogP) | Generally lower | Moderate | Higher | Increased polarity of the azetidine ring can improve aqueous solubility and reduce off-target interactions driven by high lipophilicity. |
| Metabolic Stability | Often enhanced | Variable | Variable | The rigid azetidine core can be less susceptible to metabolic enzymes compared to more flexible rings. |
| 3D-Character (Fsp3) | High | High | High | All three scaffolds provide sp3-rich three-dimensional structures, which can improve binding affinity and selectivity compared to flat aromatic systems. The azetidine's unique bond angles offer novel vectoral exits for substituents. |
Performance in Action: Azetidine-Based Scaffolds as STAT3 Inhibitors
The STAT3 signaling pathway is a key driver of tumor cell proliferation, survival, and metastasis, making it a prime target for cancer therapy. Novel azetidine-based compounds have demonstrated significant promise as potent and selective STAT3 inhibitors.[1][2]
In Vitro Potency and Selectivity
A series of (R)-azetidine-2-carboxamide analogues, which share the core azetidine scaffold, have been developed and show sub-micromolar potency against STAT3. Critically, these compounds exhibit high selectivity over other STAT family members.[3]
| Compound | Target | IC50 (µM) | Selectivity vs. STAT1 (IC50 in µM) | Selectivity vs. STAT5 (IC50 in µM) | Reference |
| Azetidine Analog 5a | STAT3 | 0.55 | > 18 | > 18 | [3] |
| Azetidine Analog 5o | STAT3 | 0.38 | > 18 | > 18 | [3] |
| Azetidine Analog 8i | STAT3 | 0.34 | > 18 | > 18 | [3] |
| H172 (9f) | STAT3 | 0.38-0.98 | > 15.8 | > 15.8 | [1][4] |
| H182 | STAT3 | 0.38-0.98 | > 15.8 | > 15.8 | [1][4] |
This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. The azetidine scaffold appears to orient the pharmacophoric elements in a manner that is highly complementary to the STAT3 protein, leading to this impressive selectivity.
Cellular Activity and Mechanism of Action
Select azetidine-based STAT3 inhibitors have demonstrated potent anti-proliferative effects in human breast cancer cell lines that harbor constitutively active STAT3, such as MDA-MB-231 and MDA-MB-468.[3][5]
| Compound | Cell Line | EC50 (µM) for Cell Viability | Effect on STAT3 Phosphorylation | Reference |
| Azetidine Analog 7e | MDA-MB-231 | 1.9 | Inhibition | [3] |
| Azetidine Analog 7f | MDA-MB-231 | 1.5 | Inhibition | [3] |
| Azetidine Analog 7g | MDA-MB-231 | 0.9 | Inhibition | [3] |
| Azetidine Analog 9k | MDA-MB-231 | 1.1 | Inhibition | [3] |
| H182 | MDA-MB-231 / MDA-MB-468 | 1.0 - 1.9 | Inhibition | [5] |
These compounds were found to inhibit both constitutive and ligand-induced STAT3 activation and block its nuclear accumulation.[1][3] Further mechanistic studies revealed that some of these azetidine derivatives act as irreversible inhibitors by covalently binding to specific cysteine residues (Cys426 and Cys468) on the STAT3 protein.[1] This covalent modification provides a durable pharmacodynamic effect that can be advantageous for therapeutic efficacy.
Experimental Protocols
Synthesis of Azetidine-4-one Derivatives (A General Protocol)
This protocol describes a general method for the synthesis of the azetidine core, which can be further modified to produce this compound.
Materials:
-
Appropriate hydrazone (0.01 mol)
-
1,4-Dioxane (30 mL)
-
Triethylamine (0.02 mol, 2 mL)
-
Chloroacetyl chloride (0.01 mol, 0.8 mL)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 0.01 mol of the starting hydrazone in 30 mL of 1,4-dioxane in a round-bottom flask.
-
Add 0.02 mol of triethylamine to the solution.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Gradually add 0.01 mol of chloroacetyl chloride dropwise over a period of 10 minutes.
-
After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the azetidine-4-one product.[6]
STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.
Materials:
-
Recombinant STAT3 protein
-
Azetidine-based inhibitor compounds
-
High-affinity sis-inducible element (hSIE) probe, labeled with ³²P
-
Binding buffer
-
Poly(dI-dC)
-
Native polyacrylamide gel
Procedure:
-
Incubate the recombinant STAT3 protein with the azetidine inhibitor at various concentrations.
-
Add the ³²P-labeled hSIE probe and poly(dI-dC) to the mixture and incubate to allow for DNA binding.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.
-
Visualize the bands by autoradiography and quantify the inhibition of STAT3-DNA binding.
Visualizing the Advantage: Pathways and Workflows
STAT3 Signaling Pathway and Inhibition by Azetidine-Based Compounds
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine compounds.
General Experimental Workflow for Evaluating Novel Azetidine-Based Inhibitors
Caption: A typical workflow for the preclinical evaluation of novel azetidine-based inhibitors.
Conclusion
This compound and its derivatives represent a highly promising scaffold for the development of novel therapeutics. The inherent properties of the azetidine ring—namely its constrained nature, contribution to three-dimensionality, and favorable influence on physicochemical properties—provide a solid foundation for designing potent and selective drug candidates. The successful application of azetidine-based compounds as STAT3 inhibitors, demonstrating sub-micromolar potency and high selectivity, serves as a compelling case study of this scaffold's potential. For drug discovery teams seeking to overcome the limitations of more traditional heterocyclic systems, the exploration of this compound and related structures offers a fertile ground for innovation and the development of next-generation medicines.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ajchem-a.com [ajchem-a.com]
A Comparative Guide to Alkylating Agents for Azetidine Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry due to their unique conformational constraints and favorable physicochemical properties.[1] However, the synthesis of these strained rings can be challenging.[1] One of the most robust and widely utilized strategies for constructing the azetidine core is the intramolecular cyclization of a linear precursor, typically involving a γ-amino alcohol or a related derivative.[1] This approach hinges on the conversion of a hydroxyl group into an excellent leaving group, effectively creating an intramolecular alkylating agent that is readily attacked by the pendant amine to forge the four-membered ring.
This guide provides an objective comparison of common strategies for this intramolecular alkylation, focusing on the performance of different activating agents that generate the key alkylating intermediate. The comparison is supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
Data Presentation: Performance of Alkylating Agent Precursors
The choice of leaving group is critical for the efficiency of the intramolecular cyclization. The following table summarizes performance data for various precursors, where the hydroxyl group of a γ-amino alcohol is converted into a halide, mesylate, or triflate, thereby generating the active alkylating agent for ring closure.
| Entry | Precursor / Alkylating Agent Type | Activating Reagent / Conditions | Base / Conditions for Cyclization | Yield (%) | Reference |
| 1 | γ-Chloroamine | (From precursor) | NaH, THF, rt | 92 | [1] |
| 2 | γ-Amino alcohol / Mesylate | 1. MsCl, Et₃N, DCM, 0 °C to rt | 2. K₂CO₃, MeOH, reflux | 85 | [1] |
| 3 | 2-Substituted-1,3-propanediol / Triflate | Tf₂O, 2,6-lutidine, CH₂Cl₂ (forms bis-triflate in situ) | Primary Amine (e.g., Benzylamine) | 65-85 | [2] |
| 4 | γ-Amino alcohol / Tosylate | TsCl, Pyridine | Base-induced cyclization | (Not specified) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance table are provided below.
Protocol 1: Two-Step Azetidine Synthesis via Mesylation[1]
This common procedure involves the activation of a γ-amino alcohol with methanesulfonyl chloride (MsCl), followed by base-induced cyclization.
-
Mesylation (Activation of Hydroxyl Group):
-
A solution of the N-protected-γ-amino alcohol (e.g., N-Boc-3-amino-1-propanol derivative, 1.0 equiv.) in dichloromethane (DCM) is cooled to 0 °C.
-
Triethylamine (Et₃N, 1.2 equiv.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv.).[3][4]
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude γ-amino mesylate.
-
-
Intramolecular Cyclization:
-
The crude mesylate is dissolved in methanol (MeOH).
-
Potassium carbonate (K₂CO₃, 2.0 equiv.) is added to the solution.
-
The suspension is heated to reflux and stirred for several hours until cyclization is complete.
-
The mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired azetidine product.
-
Protocol 2: One-Pot Azetidine Synthesis via In Situ Bis-Triflate Formation[2]
This efficient one-pot method generates a highly reactive bis-triflate from a 1,3-propanediol, which is then directly reacted with a primary amine to form the 1,3-disubstituted azetidine.
-
Formation of the Alkylating Agent and Cyclization:
-
A solution of a 2-substituted-1,3-propanediol (1.0 equiv.) and 2,6-lutidine (2.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under a nitrogen atmosphere.
-
Trifluoromethanesulfonic anhydride (Tf₂O, 2.2 equiv.) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
A solution of the primary amine (e.g., benzylamine, 1.1 equiv.) in CH₂Cl₂ is added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 16-24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the 1,3-disubstituted azetidine.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical considerations for selecting a synthetic strategy.
Caption: Experimental workflow for the two-step synthesis of azetidines via mesylation.
Caption: Logical relationships for selecting an azetidine synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Benzyl-3-cyanoazetidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-Benzyl-3-cyanoazetidine (CAS No. 94985-26-9)[1][2][3][4], ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.
Hazard Identification and Essential Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar chemical structures, it should be treated as harmful if swallowed and a potential skin and eye irritant. The cyano group (-CN) warrants special attention due to the potential for release of highly toxic hydrogen cyanide gas if it comes into contact with acids.[5][6]
Key safety precautions before handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Have an emergency plan in place for spills and accidental exposure.
-
Ensure that safety showers and eyewash stations are readily accessible.
Quantitative Data Summary
| Property | Value |
| CAS Number | 94985-26-9 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Synonyms | 1-benzylazetidine-3-carbonitrile, 1-(Phenylmethyl)-3-azetidinecarbonitrile |
Source: PubChem, Caming Pharmaceutical Ltd.[1][4]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal plant.[8] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Crucially, segregate cyanide-containing waste from all other waste streams, especially acidic waste, to prevent the formation of hydrogen cyanide gas.[5][6][9]
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[9][10]
-
For liquid waste, ensure the container is not filled beyond 90% capacity to allow for expansion.
-
Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled, sealed bag before being placed in the final disposal container.[5][7]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date of accumulation.
-
Add a specific warning: "Contains Cyanide. Do Not Mix with Acids."[6]
Step 4: Interim Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[11]
-
Ensure the storage area is away from heat, sparks, and incompatible materials, particularly acids.[6]
-
Secondary containment is recommended for liquid waste containers to mitigate spills.[12]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][13]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: For any significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow and Disposal Pathway Visualization
The following diagrams illustrate the logical flow of the disposal process.
Caption: Disposal workflow for this compound.
Caption: Emergency spill response procedure.
References
- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.94985-26-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. caming.com [caming.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. pfw.edu [pfw.edu]
Essential Safety and Logistical Guidance for Handling N-Benzyl-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Benzyl-3-cyanoazetidine. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel.
Operational Plan: Safe Handling of this compound
Due to the presence of both a cyano group and an azetidine ring, this compound requires stringent handling protocols to mitigate potential hazards. The operational plan is as follows:
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1] The work area should be clearly designated and marked with appropriate chemical hazard signs.[2] Ensure that an emergency safety shower and eyewash station are readily accessible and have been tested within the last month.[2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory. See the table below for a detailed breakdown of required equipment. Double gloving is highly recommended.[1][2]
-
Handling Procedures :
-
Before beginning any work, consult the specific Safety Data Sheet (SDS) for this compound if available from the supplier. In its absence, treat the compound with the precautions outlined for both potent cyano compounds and reactive azetidine derivatives.
-
Avoid the formation of dust and aerosols.
-
Keep the compound away from acids, water, and strong oxidizing agents to prevent the release of toxic gases or vigorous reactions.[2][3]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
-
Emergency Procedures :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][2]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station.[1][2]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
In case of any exposure, call emergency services and inform them of a potential cyanide exposure.[2]
-
Personal Protective Equipment Summary
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., high-performance nitrile or neoprene).[1][2][6] | Prevents skin contact, which can cause irritation and absorption of toxic substances. |
| Body Protection | Chemical-resistant laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[2][6] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and cyanides should be used if ventilation is inadequate or there is a risk of inhaling vapors or dust.[6][7] | Azetidine compounds can be volatile, and cyano compounds can release toxic gases. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[6] | Protects feet from spills. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation : All waste containing this compound, including empty containers, contaminated PPE (gloves, wipes, etc.), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[6][8] Solid and liquid wastes should be stored in separate, dedicated containers.[2]
-
Container Management : Waste containers must be kept tightly closed and stored in a well-ventilated and secure area, away from incompatible materials such as acids.[3][4]
-
Decontamination :
-
Waste Pickup : Arrange for the collection of hazardous waste by a certified disposal company. Ensure all containers are properly labeled with hazardous waste tags.[2]
Experimental Workflow and Safety Protocol
Caption: Workflow for handling and disposal of this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. aksci.com [aksci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
